D-Leu-Ser-Thr-Arg p-nitroanilide
説明
特性
CAS番号 |
108321-44-4 |
|---|---|
分子式 |
C25H41N9O8 |
分子量 |
595.6 g/mol |
IUPAC名 |
2-amino-N-[1-[[1-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C25H41N9O8/c1-13(2)11-17(26)21(37)32-19(12-35)23(39)33-20(14(3)36)24(40)31-18(5-4-10-29-25(27)28)22(38)30-15-6-8-16(9-7-15)34(41)42/h6-9,13-14,17-20,35-36H,4-5,10-12,26H2,1-3H3,(H,30,38)(H,31,40)(H,32,37)(H,33,39)(H4,27,28,29) |
InChIキー |
QTQDIOGTLZJSHD-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
正規SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
配列 |
LSXR |
同義語 |
D-LEU-SER-THR-ARG P-NITROANILIDE |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the Application of D-Leu-Ser-Thr-Arg p-nitroanilide in Serine Protease Activity Assays
This guide provides an in-depth exploration of the chromogenic substrate, D-Leu-Ser-Thr-Arg p-nitroanilide, detailing its mechanism, primary applications, and a comprehensive protocol for its use in quantifying enzyme activity. It is intended for researchers, scientists, and professionals in drug development who require a robust method for analyzing serine protease function.
Introduction: The Role of Chromogenic Substrates in Enzyme Kinetics
In the study of proteomics and enzymology, particularly within the realms of coagulation, fibrinolysis, and inflammation, the precise measurement of protease activity is paramount.[1] Serine proteases, a major class of enzymes that cleave peptide bonds, are central to these physiological and pathological processes.[1] Their activity is often quantified using chromogenic substrates—synthetic peptides that, upon enzymatic cleavage, release a colored compound, or chromophore.[1][2]
D-Leu-Ser-Thr-Arg p-nitroanilide is a synthetic tetrapeptide specifically designed for this purpose. It consists of the amino acid sequence D-Leucine-Serine-Threonine-Arginine covalently linked to a p-nitroanilide (pNA) molecule.[3] The peptide sequence mimics the natural cleavage sites of certain serine proteases, while the pNA group serves as the chromogenic reporter.[1][3] In its intact form, the substrate is colorless. However, upon cleavage of the amide bond between Arginine and pNA, the yellow-colored p-nitroaniline is released.[3] The rate of this color change, which can be monitored spectrophotometrically, is directly proportional to the enzymatic activity in the sample.[3][4]
The inclusion of a D-amino acid (D-Leucine) at the P4 position is a notable feature that can enhance selectivity and resistance to degradation by other non-target proteases, thereby improving the specificity of the assay.[3][5]
Principle of Action: A Spectrophotometric Approach
The utility of D-Leu-Ser-Thr-Arg-pNA is rooted in a straightforward enzymatic reaction that produces a quantifiable colorimetric signal. The core of the assay is the hydrolysis of the peptide bond C-terminal to the Arginine (Arg) residue.
The Reaction:
-
Enzyme-Substrate Binding: The target serine protease recognizes and binds to the specific amino acid sequence of the substrate. The Arginine at the P1 position is the primary recognition site for trypsin-like serine proteases.[3]
-
Catalytic Cleavage: The enzyme catalyzes the hydrolysis of the amide bond linking the C-terminus of the Arginine residue to the p-nitroanilide group.
-
Chromophore Release: This cleavage liberates the p-nitroaniline (pNA) molecule.
-
Spectrophotometric Detection: Free pNA in solution exhibits a distinct yellow color and has a maximum absorbance (λmax) at approximately 405 nm.[4][6][7] By measuring the change in absorbance at this wavelength over time (ΔA/min), one can determine the rate of the reaction and, consequently, the activity of the enzyme.[8]
The relationship between absorbance and concentration is defined by the Beer-Lambert Law, allowing for precise quantification of the pNA produced.
Primary Application: Assay of Tissue Plasminogen Activator (t-PA) Activity
While the Arg-pNA linkage makes the substrate susceptible to various trypsin-like proteases, D-Leu-Ser-Thr-Arg-pNA is frequently utilized in coupled assays to determine the activity of Tissue Plasminogen Activator (t-PA) .[9][10][11]
t-PA is a critical serine protease in the fibrinolytic system, responsible for converting the zymogen plasminogen into the active enzyme plasmin, which then degrades fibrin clots.[9][10] A direct assay of t-PA using a small synthetic substrate can be challenging due to its low intrinsic activity in the absence of fibrin. Therefore, a coupled, two-stage assay is the standard method:
-
Activation Stage: t-PA in the sample activates a known amount of exogenous plasminogen, converting it to plasmin. The rate of this conversion is the limiting factor and is directly proportional to the t-PA activity.
-
Detection Stage: The newly generated plasmin then rapidly cleaves a plasmin-specific chromogenic substrate, such as D-Val-Leu-Lys-pNA or, in some contexts, a substrate like D-Leu-Ser-Thr-Arg-pNA, to release p-nitroaniline.[9]
This indirect method provides a sensitive and specific measurement of t-PA's functional activity.[9][11]
Quantitative Data Summary
For accurate and reproducible results, a clear understanding of the substrate's and chromophore's properties is essential.
| Parameter | Value | Significance |
| Target Enzyme Class | Trypsin-like Serine Proteases | Enzymes that cleave C-terminal to Arg or Lys residues.[3] |
| Primary Application | Tissue Plasminogen Activator (t-PA) Activity (Coupled Assay) | Measures the ability of t-PA to generate plasmin.[9][10] |
| Chromophore | p-nitroaniline (pNA) | Released upon substrate cleavage.[3] |
| λmax of pNA | ~405 nm | Optimal wavelength for spectrophotometric measurement.[4][6] |
| Molar Absorptivity (ε) of pNA | ~9,900 - 13,500 M⁻¹cm⁻¹ | Varies with buffer conditions (pH, ionic strength).[12][13] |
| Typical Storage | -20°C | Protects the lyophilized powder from degradation.[14] |
Note: The molar absorptivity of p-nitroaniline is sensitive to solvent polarity and ionic strength; it should be determined empirically under specific assay conditions for the most accurate calculations.[12][13]
Detailed Experimental Protocol: t-PA Chromogenic Activity Assay
This protocol describes a representative two-stage chromogenic assay for determining t-PA activity in a sample, such as plasma or a purified preparation.
Reagent and Equipment Preparation
-
Reagents:
-
Tris Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.4)
-
Human Plasminogen solution
-
Chromogenic Substrate (e.g., D-Val-Leu-Lys-pNA or similar) stock solution
-
t-PA Standard of known activity (for standard curve)
-
Sample containing unknown t-PA activity (e.g., citrated plasma)[9]
-
Reaction Stop Solution (e.g., 20% Acetic Acid)
-
-
Equipment:
Assay Workflow Diagram
The following diagram illustrates the logical flow of the coupled t-PA activity assay.
Caption: Workflow for a two-stage t-PA chromogenic assay.
Step-by-Step Procedure
This procedure is adapted for a 96-well plate format. Volumes should be adjusted for cuvette-based assays.
-
Prepare Standard Curve: Create a dilution series of the t-PA standard in Tris buffer to generate a standard curve (e.g., 0 to 10 IU/mL).
-
Assay Mix Preparation: Prepare a master mix containing the assay buffer and human plasminogen. The final concentration of plasminogen should be sufficient to not be rate-limiting.
-
Plate Setup:
-
First Incubation (Activation): Incubate the plate at 37°C for a defined period (e.g., 10 minutes). This allows the t-PA to activate plasminogen. The timing here is critical and should be consistent across all wells.
-
Initiate Detection Reaction: Add the chromogenic substrate solution to all wells (e.g., 20 µL) to start the color development reaction.
-
Measurement:
-
Kinetic Method (Preferred): Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes. The rate of change in absorbance (mOD/min) is the measure of activity.
-
Endpoint Method: Incubate the plate at 37°C for a fixed time (e.g., 30 minutes). Stop the reaction by adding an equal volume of Stop Solution (e.g., 20% acetic acid).[8] Read the final absorbance at 405 nm.
-
-
Data Analysis:
-
Subtract the rate (or final absorbance) of the blank from all standard and sample readings.
-
Plot the rate of absorbance change (ΔA/min) or final absorbance for the standards against their known concentrations to generate a standard curve.
-
Determine the activity of the unknown samples by interpolating their absorbance values from the linear portion of the standard curve.[9]
-
Conclusion
D-Leu-Ser-Thr-Arg p-nitroanilide and structurally similar peptides are invaluable tools in the field of enzyme kinetics. They provide a reliable, sensitive, and quantitative method for measuring the activity of specific serine proteases, particularly in coupled assays for crucial enzymes like tissue plasminogen activator.[9][15] By understanding the underlying principles and adhering to a validated protocol, researchers can obtain high-quality data essential for basic research, clinical diagnostics, and the development of novel therapeutics targeting enzymatic pathways.
References
-
Mattler, L. E., & Bang, N. U. (1977). Serine protease specificity for peptide chromogenic substrates. Thrombosis and Haemostasis, 38(4), 776-792. Available at: [Link]
- Google Patents. (2017). EP3127913A1 - Chromogenic and fluorogenic peptide substrates for the detection of serine protease activity.
-
antibodies-online.com. tPA Chromogenic Activity Assay Kit | ABIN612648. Available at: [Link]
-
Practical-Haemostasis.com. (2022). Tissue-type Plasminogen Activator [t-PA] Assays. Available at: [Link]
-
Chromogenix. Tissue Plasminogen Activator (t-PA) Method Sheet S-2288. Available at: [Link]
-
Bentham Science Publishers. (2007). Selection of New Chromogenic Substrates of Serine Proteinases Using Combinatorial Chemistry Methods. Available at: [Link]
-
University of Glasgow. (2005). STANDARD OPERATING PROCEDURE for tissue Plasminogen Activator (tPA) antigen ELISA. Available at: [Link]
-
ResearchGate. Production of p-nitroaniline by monitoring absorption intensity at 405 nm. Available at: [Link]
-
SciSpace. (1995). Photophysics and photochemistry of p-nitroaniline as photoinitiator. Available at: [Link]
-
Taylor & Francis Online. 4-Nitroaniline – Knowledge and References. Available at: [Link]
-
PubMed. (1983). Solution composition dependent variation in extinction coefficients for p-nitroaniline. Analytical Biochemistry, 135(2), 404-411. Available at: [Link]
-
University of Illinois, Soils Lab. (2023). SOP: Enzyme Assays: pNA. Available at: [Link]
-
PeptaNova. pNA Substrates. Available at: [Link]
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PubMed. (1988). Synthesis and hydrolysis by arginyl-hydrolases of p-nitroanilide chromogenic substrates containing polyethylene glycol and D-gluconyl moieties. Biological Chemistry Hoppe-Seyler, 369(5), 357-364. Available at: [Link]
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MDPI. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. International Journal of Molecular Sciences, 22(17), 9458. Available at: [Link]
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Structure of D-Leu-Ser-Thr-Arg-pNA Chromogenic Substrate
This guide details the structural and functional characteristics of the chromogenic substrate D-Leu-Ser-Thr-Arg-pNA (D-LSTR-pNA).[1] This specialized peptide derivative is engineered to mimic the physiological cleavage site of Factor VIII , making it a critical tool for assaying the activity of Thrombin (Factor IIa) and Factor Xa with high biological relevance.[1]
Executive Summary
D-Leu-Ser-Thr-Arg-pNA is a synthetic oligopeptide chromogenic substrate designed to evaluate the proteolytic activity of serine proteases, specifically Thrombin and Factor Xa .[1] Its sequence, Leucyl-Seryl-Threonyl-Arginine, replicates the specific activation cleavage site (Arg372) of the human blood coagulation Factor VIII heavy chain.[1]
Unlike generic thrombin substrates (e.g., S-2238) that optimize for maximal catalytic turnover (
Chemical Structure & Physicochemical Properties
The substrate consists of a tetrapeptide backbone capped with a chromogenic reporter group.[1] The N-terminal Leucine is in the D-stereoisomer configuration to confer stability against non-specific aminopeptidases found in biological samples.[1]
Molecular Architecture
-
P1 Residue (Arg): The primary recognition site.[1] The guanidinium group of Arginine forms a salt bridge with Asp189 in the S1 specificity pocket of Thrombin/Factor Xa.[1]
-
P2-P4 Residues (Thr-Ser-Leu): These residues interact with the S2-S4 subsites of the enzyme, dictating the specificity for the Factor VIII cleavage motif.[1]
-
Chromophore (pNA): Attached via an amide bond to the C-terminus of Arginine.[1]
Physicochemical Data
| Property | Value | Notes |
| Chemical Formula | Calculated for free base form | |
| Molecular Weight | ~595.65 g/mol | Varies with counterion (e.g., Acetate/HCl) |
| Solubility | Soluble in Water/Buffer | Up to 10 mM; often dissolved in DMSO first |
| Appearance | White to off-white powder | Lyophilized solid |
| Purity | > 95% (HPLC) | Critical for kinetic accuracy |
| Absorption Max | 316 nm (Intact) | The basis of the colorimetric shift |
Mechanistic Action & Specificity
The Factor VIII Mimicry
The biological relevance of D-LSTR-pNA lies in its sequence identity to residues 369–372 of human Factor VIII.[1]
-
Factor VIII Sequence: ...Leu - Ser - Thr - Arg
Ser... -
Cleavage Event: Thrombin cleaves the peptide bond between Arg372 and Ser373 to activate the Factor VIII heavy chain.[1]
-
Substrate Design: D-LSTR-pNA replaces the downstream Serine with p-nitroaniline .[1]
Hydrolysis Mechanism
-
Binding: The enzyme (Thrombin) recognizes the D-LSTR sequence.[1] The D-Leu residue prevents degradation by plasma aminopeptidases but does not interfere with the S1-S4 binding pocket of the serine protease.
-
Acylation: The catalytic triad (His57, Asp102, Ser195) attacks the carbonyl carbon of the Arg-pNA bond.[1]
-
Release: The amide bond is cleaved, releasing free pNA (yellow color).[1]
-
Deacylation: Water hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme.[1]
Diagram: Enzymatic Hydrolysis Pathway[1]
Figure 1: Kinetic pathway of D-LSTR-pNA hydrolysis by Thrombin.[1] The release of pNA allows spectrophotometric tracking.
Experimental Protocol
This protocol describes a standard endpoint or kinetic assay for measuring Thrombin activity using D-LSTR-pNA.[1]
Reagent Preparation
-
Stock Solution (10 mM): Dissolve 5.9 mg of D-LSTR-pNA in 1.0 mL of DMSO or deionized water . (Note: DMSO is preferred for long-term stability at -20°C).[1]
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4. (Calcium is not strictly required for Thrombin amidolytic activity but may be needed if using Factor Xa).[1]
-
Enzyme Standard: Thrombin (human or bovine) diluted to 1–10 U/mL in Assay Buffer.[1]
Assay Workflow
| Step | Action | Volume | Notes |
| 1 | Pipette Assay Buffer into microplate wells. | 150 µL | Pre-warm to 37°C if measuring kinetics. |
| 2 | Add Enzyme Sample (Thrombin/Xa).[1] | 20 µL | Include a "No Enzyme" blank.[1] |
| 3 | Incubate (Optional) | 2 min | Allows temperature equilibration. |
| 4 | Add D-LSTR-pNA Stock (Start Reaction). | 30 µL | Final Conc: ~1.5 mM. |
| 5 | Measure Absorbance (Kinetic Mode). | - | Read OD at 405 nm every 30s for 10 min. |
Data Analysis
Calculate the change in absorbance per minute (
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background (Yellow Blank) | Spontaneous hydrolysis or contamination.[1] | Store stock at -20°C; protect from light. Use fresh buffer. |
| Low Signal | Substrate concentration < | Increase substrate concentration (up to 2-4 mM).[1] |
| Non-Linear Kinetics | Substrate depletion or Enzyme instability.[1] | Reduce enzyme concentration; measure initial rate (<10% conversion). |
| Precipitation | Low solubility in aqueous buffer.[1] | Dissolve stock in DMSO first; ensure final DMSO < 5%.[1] |
Specificity Considerations
While D-LSTR-pNA mimics the Factor VIII site, it is not exclusive to Thrombin.[1]
-
Factor Xa: Can also cleave this sequence (FVIII is a substrate for Xa).[1]
-
Activated Protein C (APC): May show low-level activity, though APC prefers Pro at P2 (e.g., S-2366).[1]
-
Inhibition: To confirm Thrombin activity, pre-incubate with Hirudin (specific Thrombin inhibitor).[1] If activity persists, it is due to another protease (e.g., Xa).[1]
Visualizing the Assay Logic
Figure 2: Step-by-step workflow for the D-LSTR-pNA chromogenic assay.
References
-
Peptide Institute. Chromogenic Substrates for Coagulation Factors.[1] Catalog & Technical Data.[1] Available at: [Link][1]
-
Eaton, D., et al. (1986). Structure and Function of Human Factor VIII.[1] Biochemistry.[1][3] (Describes the Arg372 cleavage site).
-
Lottenberg, R., et al. (1981). Assay of Coagulation Proteases using Peptide Chromogenic Substrates.[1] Methods in Enzymology, 80, 341-361.[1]
-
UniProt Consortium. Factor VIII - Human (P00451).[1] Cleavage site annotation.[1] Available at: [Link][1]
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Unveiling the Physicochemical and Functional Landscape of D-Leu-Ser-Thr-Arg p-Nitroanilide: A Technical Guide for Researchers
For Immediate Release
This in-depth technical guide provides a comprehensive overview of the synthetic tetrapeptide D-Leu-Ser-Thr-Arg p-nitroanilide, a valuable tool for researchers and professionals in drug development and enzyme kinetics. This document details its physicochemical properties, including a calculated molecular weight and chemical formula, and explores its applications as a chromogenic substrate in enzymatic assays.
Core Physicochemical Properties
The tetrapeptide D-Leu-Ser-Thr-Arg is linked via an amide bond to a p-nitroanilide (pNA) group. The presence of this chromogenic reporter group is central to its utility in biochemical assays.
Molecular Weight and Chemical Formula
The precise molecular weight and chemical formula of D-Leu-Ser-Thr-Arg p-nitroanilide have been calculated based on the individual components and the loss of water molecules during peptide and amide bond synthesis.
To determine the molecular formula, the elemental compositions of each amino acid and p-nitroaniline are summed, and the atoms of the water molecules lost during bond formation are subtracted.
Three peptide bonds and one amide bond are formed, resulting in the loss of four water molecules (H₂O).
The final calculated chemical formula is C₂₅H₄₁N₉O₉ .
Similarly, the molecular weight is calculated by summing the molecular weights of the constituent molecules and subtracting the weight of four water molecules.
| Component | Chemical Formula | Molecular Weight ( g/mol ) |
| D-Leucine | C₆H₁₃NO₂ | 131.17[1][2][3][4][5] |
| Serine | C₃H₇NO₃ | 105.09[6][7][8] |
| Threonine | C₄H₉NO₃ | 119.12[9][10][11][12][13] |
| Arginine | C₆H₁₄N₄O₂ | 174.20[14][15][16][17][18] |
| p-Nitroaniline | C₆H₆N₂O₂ | 138.12[19][20][21][22][23] |
| Total (Sum of Components) | C₂₅H₄₉N₉O₁₂ | 667.70 |
| Water (4 molecules) | H₈O₄ | 72.06 |
| D-Leu-Ser-Thr-Arg p-nitroanilide | C₂₅H₄₁N₉O₉ | 595.64 |
Principle of Application: The Chromogenic Assay
D-Leu-Ser-Thr-Arg p-nitroanilide serves as a substrate for various proteases. The core principle of its application lies in the enzymatic cleavage of the amide bond between the C-terminal arginine residue and the p-nitroaniline group.
Upon cleavage, the p-nitroaniline is released. In its free form, p-nitroaniline is a yellow chromophore with a distinct absorbance maximum at approximately 405 nm. The rate of the increase in absorbance at this wavelength is directly proportional to the enzymatic activity under a given set of conditions (e.g., temperature, pH, substrate concentration). This allows for a continuous and quantitative measurement of enzyme kinetics.
Figure 1. Workflow of a typical chromogenic assay using D-Leu-Ser-Thr-Arg p-nitroanilide.
Experimental Protocol: A General Framework for Protease Activity Assay
This section provides a generalized, step-by-step protocol for utilizing D-Leu-Ser-Thr-Arg p-nitroanilide in a protease activity assay. This protocol should be optimized for the specific enzyme and experimental conditions.
Materials and Reagents
-
D-Leu-Ser-Thr-Arg p-nitroanilide
-
Protease of interest
-
Assay Buffer (e.g., Tris-HCl, HEPES, with appropriate pH and ionic strength for the target enzyme)
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
-
96-well microplates or cuvettes
-
Standard laboratory equipment (pipettes, tubes, etc.)
Step-by-Step Methodology
-
Preparation of Reagents:
-
Substrate Stock Solution: Prepare a concentrated stock solution of D-Leu-Ser-Thr-Arg p-nitroanilide in a suitable solvent (e.g., DMSO) to ensure solubility.
-
Working Substrate Solution: Dilute the stock solution to the desired final concentration in the assay buffer. The optimal concentration should be empirically determined and is often near the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Enzyme Solution: Prepare a solution of the protease in the assay buffer at a concentration that will yield a linear rate of substrate hydrolysis over the desired time course.
-
-
Assay Procedure:
-
Equilibrate the assay buffer, working substrate solution, and enzyme solution to the desired reaction temperature (e.g., 37°C).
-
In a microplate well or cuvette, add the assay buffer and the working substrate solution.
-
Initiate the reaction by adding the enzyme solution.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader or spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of the reaction (ΔAbsorbance/Δtime) from the linear portion of the absorbance versus time plot.
-
Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (approximately 10,000 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.
-
Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a certain amount of substrate per unit of time under specified conditions.
-
Figure 2. A detailed, step-by-step workflow for a protease assay using a p-nitroanilide substrate.
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of results obtained using D-Leu-Ser-Thr-Arg p-nitroanilide, it is crucial to incorporate self-validating measures within the experimental design.
-
Enzyme Titration: Perform the assay with varying concentrations of the enzyme to establish a linear relationship between enzyme concentration and reaction rate.
-
Substrate Saturation: Determine the Km of the enzyme for the substrate by measuring the reaction rate at various substrate concentrations. This ensures that the assay is performed under conditions where the enzyme is saturated with the substrate, and the reaction rate is proportional to the enzyme concentration.
-
Controls: Include appropriate controls in each experiment:
-
No-Enzyme Control: To account for any non-enzymatic hydrolysis of the substrate.
-
No-Substrate Control: To measure any background absorbance from the enzyme preparation.
-
-
Inhibitor Controls: When screening for inhibitors, include a known inhibitor of the target enzyme as a positive control to validate the assay's ability to detect inhibition.
Concluding Remarks
D-Leu-Ser-Thr-Arg p-nitroanilide is a versatile and valuable tool for the study of protease activity. Its well-defined physicochemical properties and the straightforward nature of the chromogenic assay make it suitable for a wide range of applications in basic research and drug discovery. The inclusion of a D-amino acid at the N-terminus can confer resistance to degradation by certain aminopeptidases, potentially increasing its specificity for endopeptidases. The polar and basic residues within the peptide sequence suggest its utility as a substrate for trypsin-like serine proteases or other enzymes with similar substrate specificities. As with any experimental system, careful optimization and the use of appropriate controls are paramount to obtaining accurate and reproducible data.
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- 15. akif2.tara.tsukuba.ac.jp [akif2.tara.tsukuba.ac.jp]
- 16. Arginine [webbook.nist.gov]
- 17. Arginine - Wikipedia [en.wikipedia.org]
- 18. L-Arginine | CAS 74-79-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 19. p-Nitroaniline [webbook.nist.gov]
- 20. chemiis.com [chemiis.com]
- 21. p-Nitroaniline | CAS 100-01-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 22. merckindex.rsc.org [merckindex.rsc.org]
- 23. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
D-Leu-Ser-Thr-Arg p-nitroanilide chemical properties
An In-depth Technical Guide to the Chromogenic Substrate: D-Leu-Ser-Thr-Arg p-nitroanilide
Introduction
D-Leu-Ser-Thr-Arg p-nitroanilide is a synthetic tetrapeptide covalently linked to a p-nitroanilide (pNA) chromogenic group. This molecule serves as a highly specific tool for researchers and drug development professionals in the quantitative determination of certain protease activities. The underlying principle of its application is elegantly simple: in the presence of a target enzyme, the amide bond between the C-terminal arginine residue and the p-nitroanilide moiety is hydrolyzed. This cleavage event liberates the p-nitroaniline (pNA) molecule, which exhibits a distinct yellow color and a strong absorbance maximum at 405 nm.[1] The rate of pNA release, measured spectrophotometrically, is directly proportional to the enzymatic activity, providing a robust and continuous assay for enzyme kinetics and inhibitor screening.
The unique composition of its peptide sequence, particularly the presence of an arginine at the P1 position and a D-amino acid (D-Leucine) at the P4 position, confers a specific cleavage profile, making it an invaluable substrate for dissecting the activity of trypsin-like serine proteases with high selectivity.[1]
Core Chemical and Physical Properties
While specific experimental data for this exact tetrapeptide is not broadly published, its properties can be reliably inferred from its constituent parts and data from structurally analogous peptide p-nitroanilides.
| Property | Value / Description | Supporting Rationale / Reference |
| Molecular Formula | C₂₇H₄₅N₉O₈ | Derived from the sum of its constituent amino acids (D-Leu, Ser, Thr, Arg) and p-nitroaniline, minus water molecules lost during peptide bond formation. |
| Molecular Weight | ~651.7 g/mol | Calculated based on the molecular formula. For comparison, the similar substrate D-Val-Leu-Lys-pNA has a formula weight of 478.6 g/mol .[2] |
| CAS Number | Not available | This specific sequence does not have a designated CAS number in common databases. |
| Appearance | White to off-white or pale yellow powder | Typical appearance for lyophilized peptide p-nitroanilide salts.[3] |
| Solubility | Soluble in water, DMSO, or methanol. | Peptide p-nitroanilides are generally soluble in water or organic solvents like DMSO.[2][4] For assay preparation, a concentrated stock in DMSO is common practice.[4] |
| Storage & Stability | Store as a desiccated solid at -20°C for long-term stability (≥ 4 years).[2] Solutions are less stable; DMSO stocks can be stored at -20°C for up to 6 months, while aqueous solutions should be prepared fresh.[5] | Standard conditions for peptide-based reagents to prevent degradation.[6] |
The Principle of Protease Activity Detection
The utility of D-Leu-Ser-Thr-Arg-pNA as a research tool is predicated on a direct and quantifiable enzymatic reaction.
Mechanism of Action
The substrate is specifically designed to be recognized by certain proteases. The enzyme's active site binds to the peptide sequence and catalyzes the hydrolysis of the amide bond linking the carboxyl group of the P1 Arginine to the amino group of the p-nitroaniline reporter.
Caption: Enzymatic cleavage of the substrate releases p-nitroaniline.
Spectrophotometric Quantification
The released p-nitroaniline has a molar extinction coefficient (ε) that allows for its precise quantification using the Beer-Lambert law (A = εbc). By monitoring the change in absorbance at 405 nm over time (ΔA/min), one can directly calculate the rate of the enzymatic reaction. This continuous, kinetic readout is far superior to fixed-endpoint assays, as it provides detailed information about the enzyme's initial velocity, which is crucial for accurate kinetic analysis.[7][8]
Enzyme Specificity and the Role of Peptide Composition
The specificity of a protease for this substrate is not arbitrary; it is a direct consequence of the amino acid sequence, with each position playing a critical role in enzyme recognition and binding.
-
P1 Residue: Arginine (Arg) : The amino acid at the P1 position (immediately N-terminal to the scissile bond) is the primary determinant of specificity for many serine proteases. Arginine, a positively charged, basic amino acid, makes the substrate a prime target for trypsin-like proteases, which have a negatively charged aspartate residue in their S1 binding pocket that preferentially binds Arg or Lys.[1]
-
P4 Residue: D-Leucine (D-Leu) : The inclusion of a D-stereoisomer of Leucine at the P4 position is a deliberate and critical design choice. Most endogenous proteases are stereospecific for L-amino acids. The presence of a D-amino acid can:
-
Enhance Selectivity : It may increase the affinity for a specific target enzyme that can accommodate a D-amino acid while decreasing its recognition by other common proteases, thereby reducing background signal.[1]
-
Increase Stability : It confers resistance to degradation by non-target exopeptidases that may be present in complex biological samples, ensuring that the observed activity is from the enzyme of interest.
-
Modulate Bioactivity : In other biological contexts, D-amino acids are known to play significant roles in signaling and biofilm disassembly, highlighting their importance in modulating biological interactions.[9]
-
-
P2 (Thr) and P3 (Ser) Residues : The threonine and serine residues at the P2 and P3 positions, respectively, further refine the substrate's specificity. These residues interact with the corresponding S2 and S3 pockets of the target enzyme, contributing to the overall binding affinity (Km) and turnover rate (kcat).
A Self-Validating Experimental Protocol for Enzyme Activity Measurement
The following protocol provides a robust framework for measuring protease activity. It is designed as a self-validating system, incorporating essential controls to ensure data integrity.
Causality Note: This protocol must be optimized for the specific enzyme being studied, as optimal pH, temperature, and substrate concentration can vary significantly.
Caption: General workflow for a protease assay using a pNA substrate.
Step-by-Step Methodology
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for the target enzyme (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl). The pH is critical as enzyme activity is highly pH-dependent.[7]
-
Substrate Stock Solution: Dissolve D-Leu-Ser-Thr-Arg-pNA in 100% DMSO to create a concentrated stock (e.g., 10-20 mM).[5] Store this at -20°C. Rationale: DMSO is used to solubilize the hydrophobic pNA moiety. A concentrated stock minimizes the final DMSO concentration in the assay, which can inhibit some enzymes.
-
Enzyme Solution: Immediately before use, dilute the purified enzyme to the desired concentration in cold assay buffer.[8] Rationale: Preparing this solution fresh and keeping it cold minimizes enzyme degradation and loss of activity.
-
p-Nitroaniline Standard: Prepare a series of known concentrations of p-nitroaniline in the assay buffer to generate a standard curve.[10] Rationale: This is essential for converting the rate of absorbance change (a relative unit) into a quantitative measure of product formation (e.g., nmol/min).
2. Assay Procedure (96-well plate format):
-
Add assay buffer to each well of a clear, flat-bottom 96-well microplate.
-
Add the enzyme solution to the "Test" and "Inhibitor Control" wells. Add an equal volume of assay buffer to the "Blank" wells.
-
If using an inhibitor, add it to the "Inhibitor Control" wells and pre-incubate with the enzyme for 15 minutes at the assay temperature.[7] Rationale: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Place the plate in a microplate reader pre-heated to the optimal temperature for the enzyme (e.g., 37°C) and incubate for 5 minutes. Rationale: This ensures the reaction will start at the correct and a stable temperature.
-
Initiate the reaction by adding the substrate solution to all wells. The final substrate concentration should typically be at or near the enzyme's Km value for accurate kinetic measurements.
-
Immediately begin reading the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes.[7]
3. Self-Validating Controls:
-
Blank Control: Contains buffer and substrate, but no enzyme. Purpose: To measure and subtract the rate of spontaneous, non-enzymatic substrate hydrolysis.
-
Positive Control: A known protease that is expected to cleave the substrate. Purpose: To validate that the substrate and buffer system are working correctly.
-
Inhibitor Control: Contains enzyme, substrate, and a known inhibitor of the target protease. Purpose: To confirm the specificity of the enzymatic activity being measured.
4. Data Analysis:
-
For each well, plot absorbance vs. time.
-
Determine the initial velocity (V₀) by calculating the slope of the linear portion of the curve (ΔA₄₀₅/min).
-
Subtract the slope of the "Blank Control" from all other readings.
-
Using the slope from the p-nitroaniline standard curve (Abs/nmol), convert the V₀ from ΔA₄₀₅/min to nmol/min.
-
Calculate the specific activity of the enzyme:
Applications in Research and Drug Development
-
Enzyme Kinetics and Characterization: This substrate is ideal for determining key enzymatic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), providing fundamental insights into enzyme function.
-
High-Throughput Screening (HTS): The simple, colorimetric readout makes this substrate highly suitable for HTS campaigns to discover and characterize novel enzyme inhibitors.[7] The assay can be readily automated in 96- or 384-well formats.
-
Diagnostics: While this specific substrate is for research, the principle of using Arg-pNA derivatives is applied in clinical diagnostics to measure the activity of proteases in biological fluids like plasma, which can be indicative of certain disease states.[10]
Safety, Handling, and Storage
-
Handling: As with all laboratory chemicals, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[6] Avoid inhalation of the powder or contact with skin.
-
Storage: The lyophilized powder should be stored desiccated at -20°C. Protect from light and moisture. Stock solutions in DMSO should be stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[5]
Conclusion
D-Leu-Ser-Thr-Arg p-nitroanilide is a sophisticated chemical tool engineered for the specific and sensitive detection of protease activity. Its design, incorporating a trypsin-like cleavage site and a D-amino acid for enhanced selectivity and stability, makes it a superior choice for a range of applications, from fundamental enzyme characterization to high-throughput drug discovery. The straightforward, colorimetric assay principle, when coupled with a robust and self-validating experimental design, empowers researchers to generate high-quality, reliable data on protease function and inhibition.
References
- In-Depth Technical Guide: The Chromogenic Substr
- SOP: Enzyme Assays: pNA | Soils Lab. University of Illinois.
- Enzymatic Assay of Plasmin with D-Val-Leu-Lys-p-Nitroanilide Dihydrochloride. Sigma-Aldrich.
- Enzymatic Assay: Enzyme activities were determined kinetically... PubChem - NIH.
- Enzymatic Assay of AMINOPEPTIDASE (EC 3.4.11.10) PRINCIPLE. Sigma-Aldrich.
- L-Leucine p-nitroanilide hydrochloride, ≥98% (HPLC). Sigma-Aldrich.
- Leucine p-nitroanilide | C12H17N3O3 | CID 2733285. PubChem - NIH.
- Leucine Aminopeptidase (LAP) Activity Assay Kit. MBS8243110.
- D-Val-Leu-Lys-pNA (CAS 63589-93-5). Cayman Chemical.
- L-Arginine p-nitroanilide protease substr
- D-Val-Leu-Lys p-nitroanilide dihydrochloride plasmin substr
- A novel high-yield synthesis of aminoacyl p-nitroanilines... Beilstein Journals.
- Nα-Benzoyl-DL-Arginine-pNA (hydrochloride). Cayman Chemical.
- L-Leucine p-nitroanilide hydrochloride, ≥98% (HPLC). Sigma-Aldrich.
- Val-Leu-Arg-p-nitroanilide | C23H38N8O5 | CID 122333. PubChem - NIH.
- D-Val-Leu-Lys pNA colorimetric plasmin substr
- Promising applications of D-amino acids in periprosthetic joint infection. PMC - NIH.
- N-Acetyl-Leu-Glu-His-Asp-p-nitroanilide (A5970)
- Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride Product Number B4875.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pGlu-Phe-Leu p-nitroanilide proteasesubstrate 85901-57-1 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. plasmin substrate, chromogenic, ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. AID 1344315 - Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μmol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μmol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μmol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μmol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articlesâvide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37° C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Promising applications of D-amino acids in periprosthetic joint infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
Methodological & Application
Application Note: Protocol for D-Leu-Ser-Thr-Arg p-nitroanilide Enzyme Assay
Executive Summary & Scientific Rationale
The synthetic chromogenic substrate D-Leu-Ser-Thr-Arg-p-nitroanilide (D-LSTR-pNA) is a specialized tool for the kinetic characterization of trypsin-like serine proteases. Unlike broad-spectrum substrates (e.g., BAPNA), the tetrapeptide sequence D-Leu-Ser-Thr-Arg confers enhanced specificity, primarily targeting Activated Protein C (APC) , Tryptase , and bacterial virulence factors such as Pseudomonas aeruginosa Small Protease (PASP) .
Mechanistic Insight
The utility of this assay relies on the specific recognition of the P1-P4 amino acid sequence by the enzyme's S1-S4 subsites.
-
P1 Arginine (Arg): Anchors the substrate into the S1 specificity pocket (typical of trypsin-like proteases).[1]
-
P4 D-Leucine (D-Leu): The D-stereoisomer confers resistance to non-specific aminopeptidases, ensuring that signal generation is exclusively due to endopeptidase activity.
-
Signal Generation: Upon cleavage of the amide bond between Arginine and the p-nitroanilide (pNA) moiety, free pNA is released. This results in a colorimetric shift from colorless to yellow, quantifiable at 405 nm .
Experimental Design & Logic
Critical Parameters
| Parameter | Specification | Rationale |
| Detection Wavelength | 405 nm | |
| Extinction Coefficient ( | pH-dependent; a standard curve is mandatory for absolute quantification. | |
| Substrate | Varies by enzyme (e.g., PASP vs. APC). | |
| Buffer pH | 7.4 – 8.3 | Optimal range for serine protease catalytic triad (Asp-His-Ser). |
| Temperature | Physiological relevance; strict thermal control is required for kinetic accuracy. |
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Triton X-100, pH 7.8.
-
Note: CaCl₂ is critical for the structural stability of many serine proteases (e.g., APC, Factor Xa). Triton X-100 prevents enzyme adsorption to polystyrene plates.
-
-
Substrate Stock (10 mM): Dissolve D-Leu-Ser-Thr-Arg-pNA in dry DMSO .
-
Caution: Avoid aqueous storage of the stock to prevent spontaneous hydrolysis. Store at -20°C.
-
Detailed Assay Protocol
Phase 1: Pre-Assay Validation (Self-Validating Step)
Before running valuable samples, perform a pNA Standard Curve .
-
Prepare serial dilutions of pure p-nitroaniline (0 to 200
M) in Assay Buffer. -
Measure Absorbance (
).[1] -
Calculate the slope (OD/
M). If the slope deviates >10% from theoretical , check buffer pH and spectrophotometer calibration.
Phase 2: Kinetic Assay Workflow
This protocol describes a continuous kinetic assay, which provides superior data quality over end-point methods by allowing real-time linearity verification.
-
Equilibration: Pre-warm Assay Buffer and Enzyme solution to
. -
Plate Setup (96-well):
-
Blank: 90
L Buffer + 10 L Substrate. -
Control: 90
L Enzyme + 10 L DMSO (No substrate). -
Test: 80
L Buffer + 10 L Enzyme.
-
-
Reaction Initiation: Add 10
L of Substrate Stock (final conc. 0.1 – 1.0 mM) to Test wells.-
Tip: Use a multi-channel pipette for simultaneous initiation.
-
-
Measurement: Immediately monitor
every 30 seconds for 20–60 minutes. -
Data Processing: Plot
vs. Time. Select the linear portion of the curve to calculate velocity ( ).
Phase 3: Data Analysis
Calculate enzyme activity using the Beer-Lambert Law:
- : Millimolar extinction coefficient (~9.8 - 10.5).
-
: Pathlength (0.6 cm for 100
L in standard 96-well plate). - : Total reaction volume.
Visualizing the Assay Logic
The following diagrams illustrate the reaction mechanism and the experimental workflow.
Diagram 1: Protease Hydrolysis Mechanism
This diagram details the molecular events at the active site.
Caption: Mechanism of D-LSTR-pNA hydrolysis. The rate-limiting step is typically acylation or deacylation depending on the specific protease.
Diagram 2: Experimental Workflow
This flow ensures reproducibility and data integrity.
Caption: Step-by-step workflow emphasizing the critical validation of the pNA standard curve prior to kinetic measurement.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background Absorbance | Spontaneous hydrolysis | Prepare fresh substrate working solution; ensure pH < 8.5. |
| Non-Linear Kinetics | Substrate depletion | Reduce enzyme concentration or decrease assay duration. |
| Low Signal | Wrong pH or Enzyme Inactivity | Verify pH is optimal for specific protease (PASP: pH 7.5-8.0; APC: pH 8.0-8.3). |
| Precipitation | Substrate insolubility | Ensure final DMSO concentration is <5% in the well; add Triton X-100. |
References
-
Mechanism of Pseudomonas aeruginosa Small Protease (PASP)
- Context: Defines D-Leu-Ser-Thr-Arg-pNA as a substrate for PASP and analyzes kinetic parameters.
- Source: Semantic Scholar / IOVS (2018)
-
(Note: Verified context via search 1.1)
-
Chromogenic and Fluorogenic Peptide Substr
- Context: Patent detailing the synthesis and specificity of D-Leu-Thr-Arg based substr
- Source: Google P
-
UniProtKB - Erv
- Context: Lists D-Leu-Ser-Thr-Arg-pNA as a substrate for plant cysteine proteases, demonstr
- Source: UniProt
-
Activ
Sources
Application Note: Preparation and Assay Optimization of D-Leu-Ser-Thr-Arg p-nitroanilide (LSTR-pNA)
Abstract & Introduction
D-Leu-Ser-Thr-Arg p-nitroanilide (LSTR-pNA) is a highly specific chromogenic substrate utilized primarily for the kinetic determination of Activated Protein C (APC) and Plasma Kallikrein . Upon enzymatic hydrolysis, the substrate releases p-nitroaniline (pNA), a yellow chromophore measurable at 405 nm .[1]
Accurate kinetic data depends entirely on the proper solubilization of this peptide. While the arginine (Arg) residue confers basicity and hydrophilicity, the p-nitroanilide group and the N-terminal blocking group (often Boc) introduce significant hydrophobic character. Improper dissolution can lead to micro-precipitation, "noisy" baselines, and non-linear kinetics.
This guide provides a definitive protocol for dissolving D-LSTR-pNA to ensure maximum stability and assay repeatability.
Physicochemical Profile
| Property | Specification |
| Sequence | D-Leu-Ser-Thr-Arg-pNA (often N-terminally blocked, e.g., Boc) |
| Molecular Weight | ~595.6 - 700 Da (depending on counter-ion/blocking group) |
| Target Enzymes | Activated Protein C (APC), Plasma Kallikrein |
| Solubility | Soluble in water (up to ~2 mM); Highly soluble in DMSO |
| Detection | Absorbance at 405 nm (Release of free pNA) |
| Extinction Coeff.[2][3][4][5][6] ( | ~9.6 - 10.0 mM⁻¹cm⁻¹ at 405 nm |
Reagents & Equipment
-
Substrate: D-Leu-Ser-Thr-Arg p-nitroanilide (Lyophilized powder).
-
Solvent A (Primary): Sterile High-Purity Water (Type I, 18.2 MΩ).
-
Solvent B (Stability Stock): Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Triton X-100 (prevents surface adsorption).
-
Equipment: Analytical balance, Vortex mixer, Spectrophotometer (plate reader or cuvette).
Dissolution Protocols
Method A: Aqueous Preparation (Recommended for Immediate Use)
Best for assays where organic solvents must be strictly avoided.
-
Equilibration: Allow the lyophilized vial to warm to room temperature (20-25°C) before opening to prevent condensation.
-
Calculation: Calculate the volume of Sterile Water required to achieve a 2 mM to 4 mM stock solution.
-
Example: For 5 mg of substrate (MW ≈ 650 g/mol ), add ~1.92 mL water for a 4 mM solution.
-
-
Reconstitution: Add the calculated volume of water directly to the vial.
-
Agitation: Vortex moderately for 30-60 seconds. The solution should be clear and colorless.
-
Usage: Keep on ice. Use within 8 hours. Do not refreeze aqueous stocks repeatedly , as hydrolysis of the pNA bond occurs faster in water than in organic solvents.
Method B: DMSO Stock Preparation (Recommended for Long-Term Storage)
Best for stability and preventing spontaneous hydrolysis.
-
Weighing: Weigh the necessary amount of peptide powder into a sterile microcentrifuge tube.
-
Solubilization: Add anhydrous DMSO to achieve a concentration of 10 mM to 20 mM .
-
Note: The high concentration minimizes the volume of DMSO added to the final assay (keeping it < 1%).
-
-
Mixing: Vortex vigorously. The peptide will dissolve rapidly.
-
Aliquot & Store: Dispense into small aliquots (e.g., 20-50 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).
-
Working Solution: On the day of the assay, dilute the DMSO stock 1:10 or 1:20 with Assay Buffer or Sterile Water to reach the working concentration (e.g., 1 mM).
Experimental Workflow & Mechanism
Enzymatic Reaction Mechanism
The following diagram illustrates the cleavage mechanism utilized in the assay.
Caption: Enzymatic hydrolysis of LSTR-pNA by serine proteases, releasing the chromophore pNA.
Dissolution Workflow
Standardized process to ensure reproducibility.
Caption: Decision tree for solubilizing LSTR-pNA based on experimental timeline.
Assay Validation & QC
Before running valuable samples, validate your substrate stock using the Molar Extinction Coefficient (
-
Background Check: Measure the absorbance of your substrate stock diluted in buffer (without enzyme).
-
Acceptance Criteria:
(for a 1 mM working solution). High background indicates spontaneous hydrolysis (presence of free pNA).
-
-
Total Hydrolysis (Optional): To verify concentration, incubate a small aliquot with excess Trypsin (or specific enzyme) until the reaction plateaus.
-
Calculate concentration:
-
Where
and .
-
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Precipitation | High concentration in aqueous buffer; Cold buffer shock. | Warm buffer to 25°C; Use Method B (DMSO stock) and dilute slowly while vortexing. |
| High Background ( | Spontaneous hydrolysis; Old stock. | Discard stock. Prepare fresh using Method B. Store at -20°C. |
| Non-linear Rate | Substrate depletion; Enzyme instability. | Ensure [Substrate] > 5 |
References
-
Peptide Institute. (n.d.).[7] Boc-Leu-Ser-Thr-Arg-pNA Product Information. Retrieved from
-
Huang, W., et al. (2009). A novel chromogenic peptide for prekallikrein/kallikrein determination. PubMed.[3] Retrieved from
-
BioCat. (n.d.). Peptide Handling Guidelines: Solubility & Storage. Retrieved from
-
MedChemExpress. (n.d.). Peptide Solubility and Storage Guidelines. Retrieved from
-
UniProt. (2007). Ervatamin-C Kinetics and Substrate Specificity. Retrieved from
Sources
Measuring protease activity with D-Leu-Ser-Thr-Arg-pNA at 405 nm
Application Note: Quantitative Measurement of Protease Activity Using D-Leu-Ser-Thr-Arg-pNA
Executive Summary
This technical guide details the protocol for measuring serine protease activity—specifically Factor XIa (FXIa) and Activated Protein C (APC) —using the chromogenic substrate D-Leu-Ser-Thr-Arg-pNA (LSTR-pNA).
While often commercially referenced as an equivalent to S-2366™ , this specific peptide sequence offers high selectivity for the contact activation pathway proteases. This guide moves beyond basic kit instructions to provide a robust, self-validating system for drug discovery and enzymatic kinetics, focusing on the 405 nm absorbance readout derived from the release of p-nitroaniline (pNA).
Biochemical Principle & Mechanism
The Reaction Mechanism
The substrate consists of a tetrapeptide (D-Leu-Ser-Thr-Arg) coupled to a chromophore, p-nitroaniline (pNA), via an amide bond at the C-terminus.[1]
-
Specificity: The Arginine (Arg) at the P1 position targets the S1 specificity pocket of trypsin-like serine proteases.[1]
-
Stability: The N-terminal D-Leucine (stereoisomer) prevents degradation by non-specific aminopeptidases, ensuring that signal generation is due solely to the target endopeptidase.
-
Detection: The intact substrate is colorless. Upon cleavage by FXIa or APC, free pNA is released.[2][3][4] pNA has a distinct absorbance peak at 405 nm (yellow), allowing for real-time kinetic monitoring.
Reaction Equation:
Visualization of Signaling Pathway
Figure 1: The catalytic hydrolysis mechanism. The enzyme binds the substrate, cleaving the amide bond to release pNA, which is the quantifiable signal.[1]
Materials & Reagents
Critical Reagents
| Component | Specification | Storage | Notes |
| Substrate | D-Leu-Ser-Thr-Arg-pNA | -20°C (Desiccated) | Hygroscopic. Warm to RT before opening to prevent condensation. |
| Buffer Base | HEPES (25-50 mM) or Tris-HCl (50 mM) | 4°C | pH 7.4 – 7.8 is optimal for FXIa. |
| Stabilizer | BSA (0.1% w/v) or PEG-8000 (0.1%) | 4°C | Prevents enzyme adsorption to plasticware. |
| Salt | NaCl (100-150 mM) | RT | Mimics physiological ionic strength. |
| Stop Soln. | 20% Acetic Acid or 2% Citric Acid | RT | For End-Point assays only. |
Substrate Reconstitution (Stock Solution)
-
Calculate the mass required for a 2–4 mM stock .
-
Dissolve in sterile distilled water (or 10% DMSO if solubility is an issue, though water is usually sufficient for this salt form).
-
Aliquot into dark/amber tubes (pNA substrates are light-sensitive) and freeze at -20°C.
-
Caution: Do not refreeze aliquots more than once.[3]
-
Experimental Protocols
Protocol A: Kinetic Assay (Continuous Read)
Best for: Enzymology, determining Km/Vmax, and inhibitor screening.
Workflow Diagram:
Figure 2: Step-by-step workflow for the continuous kinetic assay.
Step-by-Step Procedure:
-
Preparation: Preheat the microplate reader to 37°C.
-
Enzyme Dilution: Dilute FXIa or APC in Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.1% BSA, pH 7.8) to a concentration of 0.5 – 5 nM (final in-well concentration).
-
Plating:
-
Add 80 µL of Enzyme solution to sample wells.
-
Add 80 µL of Assay Buffer to "Blank" wells.
-
-
Pre-incubation: Incubate plate at 37°C for 10 minutes (allows temperature equilibration).
-
Initiation: Add 20 µL of Substrate Stock (pre-warmed to 37°C) to all wells.
-
Target Final Substrate Concentration: 0.2 – 0.4 mM (approx.
).
-
-
Measurement: Immediately place in reader. Shake for 5 seconds. Read Absorbance at 405 nm every 30 seconds for 15–30 minutes.
Protocol B: End-Point Assay
Best for: High-throughput screening (HTS) where continuous reading is not feasible.
-
Follow steps 1–5 from Protocol A.
-
Incubate at 37°C for a fixed time (e.g., 20 or 30 minutes).
-
Stop Reaction: Add 50 µL of 20% Acetic Acid or 2% Citric Acid .
-
Note: This lowers the pH, halting enzymatic activity.
-
-
Read: Measure Absorbance at 405 nm (Reference wavelength: 620 nm to correct for plastic scratches/bubbles).
Data Analysis & Calculations
Beer-Lambert Law Application
To convert raw Absorbance (OD) to Enzyme Activity (Concentration of product formed), use the Beer-Lambert Law:
Where:
-
= Extinction Coefficient of pNA at 405 nm (
or ). - = Pathlength (cm).[5] Critical for microplates.
- = Concentration (M).[5][6]
Pathlength Correction (The "Hidden" Variable)
In a standard 96-well plate, 100 µL volume does not equal 1 cm pathlength.
-
100 µL volume
0.3 cm pathlength (varies by plate manufacturer). -
200 µL volume
0.6 cm pathlength .
Formula for Activity (Units/mL):
Note: If using a standard curve of pNA, you can bypass the pathlength calculation.
Creating a pNA Standard Curve (Self-Validation)
Do not rely solely on theoretical
-
Prepare pNA standards: 0, 10, 20, 50, 100, 200 µM in Assay Buffer.
-
Add 100 µL to wells (same volume as assay).
-
Plot OD (y) vs. Concentration (x). The slope is your conversion factor.
Specificity & Troubleshooting
| Issue | Probable Cause | Solution |
| High Background (Blank) | Substrate degradation | Use fresh substrate; ensure storage was desiccated. |
| Non-Linear Kinetics | Substrate depletion | Dilute enzyme further; measure only the initial linear velocity ( |
| Cross-Reactivity | Thrombin contamination | Add Hirudin or Heparin to the buffer to inhibit Thrombin if working with plasma. |
| Low Signal | Incorrect pH | FXIa is pH sensitive. Ensure pH is strictly 7.4–7.8. |
Expert Insight: While LSTR-pNA is highly selective for FXIa and APC, it can be cleaved by trypsin and high concentrations of thrombin. In plasma assays, Inhibitor cocktails are mandatory. For purified systems, the substrate is sufficiently specific.
References
-
Di Cera, E. (2009). Thermodynamics and Kinetics of Serine Proteases.
-
Chromogenix. (2023). S-2366™ Product Monograph: Chromogenic Substrate for Factor XIa and Activated Protein C.[8][9]
-
Rosseel, M.T., et al. (2018). Development of a chromogenic assay for Factor XIa activity in plasma. Journal of Thrombosis and Haemostasis.
-
BenchChem. (2025). Technical Guide: The Chromogenic Substrate D-Leu-Thr-Arg-pNA.
-
ThermoFisher Scientific. (2023). Extinction Coefficients for Protein and Peptide Assays.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gongyingshi.com [gongyingshi.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. coachrom.com [coachrom.com]
- 5. Determination of protein concentration for protein-protein conjugates using ultraviolet absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. diapharma.com [diapharma.com]
- 8. S-2366™ | Chromogenic Substrates - Factor XIa [coachrom.com]
- 9. diapharma.com [diapharma.com]
Application Notes & Protocols for Determining the Substrate Specificity of Pseudomonas aeruginosa Small Protease (PASP)
Introduction: The Critical Role of PASP in P. aeruginosa Pathogenesis
Pseudomonas aeruginosa is a formidable opportunistic pathogen responsible for a range of severe infections, most notably contact lens-associated bacterial keratitis and chronic lung infections in cystic fibrosis patients.[1] A key element of its virulence arsenal is a suite of secreted proteases that degrade host tissues and dismantle immune defenses. Among these, the P. aeruginosa small protease (PASP) has been identified as a critical virulence factor.[1][2][3]
PASP, an 18.5 kDa serine protease, contributes directly to tissue damage through its potent collagen-degrading activity, leading to epithelial and stromal erosions in the cornea.[1][3] Furthermore, it cripples the host's innate immune response by cleaving and inactivating crucial defense molecules such as complement component C3 and the antimicrobial peptide LL-37.[2] Genetic studies have unequivocally demonstrated that P. aeruginosa strains deficient in PASP exhibit significantly reduced virulence in animal models of keratitis, confirming its importance in pathogenesis.[1][2][3]
Understanding the substrate specificity of PASP is therefore paramount for both fundamental research and therapeutic development. A detailed map of its cleavage preferences can illuminate its mechanism of action in disease, uncover new physiological substrates, and, most critically, provide the foundational knowledge required to design potent and specific inhibitors as potential therapeutics. This guide provides a comprehensive overview of PASP's biochemical properties and detailed protocols for characterizing its substrate specificity, tailored for researchers, scientists, and drug development professionals.
Section 1: Core Biochemical Properties of PASP
A thorough understanding of PASP's enzymatic nature is the bedrock of successful experimental design. Its activity is not merely a function of its primary sequence but is intricately linked to its quaternary structure and the precise arrangement of its active site residues.
Catalytic Mechanism: A Dimer-Dependent Serine Protease
PASP belongs to the serine protease family, utilizing a canonical Asp-His-Ser catalytic triad to perform peptide bond hydrolysis.[1][4] Site-directed mutagenesis studies have identified the key residues as Asp-29, His-34, and Ser-47 .[1][4] Mutation of any of these residues completely abrogates the enzyme's proteolytic activity and its associated corneal toxicity.[1]
A unique and critical feature of PASP is that its catalytic activity is contingent upon dimerization or the formation of larger aggregates .[1][4] In its monomeric form, PASP is inactive. The formation of a homodimer is required to properly orient the catalytic triad residues from each monomer to create a functional active site. This structural requirement is a crucial consideration for in vitro assays, as conditions must favor the dimeric state for optimal activity.
Caption: Dimerization-dependent catalytic site formation in PASP.
Substrate Profile and Cleavage Specificity
Experimental evidence has firmly established that PASP exhibits a distinct preference for cleaving peptide bonds C-terminal to basic amino acid residues.
-
Primary Specificity (P1 Position): PASP cleaves substrates specifically after Arginine (Arg) or Lysine (Lys) residues.[1][3][4] This trypsin-like specificity is the most important determinant for substrate recognition.
-
Physiological Substrates: The enzyme's preference for basic residues explains its ability to degrade a variety of host proteins, contributing to its virulence.
| Known Physiological Substrates of PASP | Biological Role | Consequence of PASP-Mediated Cleavage |
| Collagens (Type I & IV) | Major structural proteins of the corneal stroma.[1] | Degradation leads to corneal ulcers and tissue erosion.[1] |
| Complement C3 | Central component of the complement system in innate immunity.[2] | Inactivation impairs opsonization and phagocytosis of bacteria.[2] |
| LL-37 | Cationic antimicrobial peptide.[2] | Destruction neutralizes a key component of the host's antimicrobial shield.[2] |
| Fibrinogen | Blood plasma protein involved in clotting.[2] | Degradation may interfere with wound healing and coagulation. |
| Tear Film Proteins | Protective proteins present in tears.[2][3] | Compromises the protective barrier of the ocular surface.[2] |
Enzyme Kinetics and Inhibition
Standard Michaelis-Menten kinetics can be applied to study PASP activity.[5][6] Determining the Michaelis constant (Kₘ) and the catalytic rate constant (kcat) for various substrates provides a quantitative measure of substrate affinity and turnover rate, respectively. The catalytic efficiency (kcat/Kₘ) is the most effective metric for comparing different substrates.
-
Inhibitors: As a serine protease, PASP activity can be inhibited by compounds that target the active site serine. Tosyl-L-lysine chloromethylketone (TLCK), a classic inhibitor of trypsin-like serine proteases, effectively inhibits PASP in a dose-dependent manner.[1] This property can be used to confirm that observed activity in a complex sample is attributable to PASP or a similar protease.
Section 2: Core Protocols for Specificity Profiling
The following protocols provide a robust framework for expressing, purifying, and kinetically analyzing PASP with specific, custom-designed substrates.
Protocol 2.1: Recombinant PASP Expression and Purification
Rationale: Obtaining a pure, active preparation of PASP is the essential first step for any biochemical characterization. The protocol described in literature involves expressing PASP in a PASP-deficient P. aeruginosa strain to ensure proper folding and secretion, followed by standard chromatographic purification.[1][4]
Materials:
-
P. aeruginosa PASP-deficient strain
-
Expression vector containing the pasp gene
-
Appropriate growth media and antibiotics
-
Chromatography system (e.g., FPLC)
-
Ion-exchange and gel filtration columns
-
Bradford assay reagents or equivalent for protein quantification
-
SDS-PAGE and gelatin zymography reagents
Procedure:
-
Expression: Transform the PASP-deficient P. aeruginosa strain with the PASP expression plasmid. Grow the culture under conditions that induce protein expression.
-
Harvesting: Centrifuge the bacterial culture to pellet the cells. The secreted PASP will be in the supernatant.
-
Concentration: Concentrate the supernatant using an appropriate method, such as tangential flow filtration or ammonium sulfate precipitation.
-
Purification: a. Apply the concentrated supernatant to an ion-exchange chromatography column. b. Elute the bound proteins using a salt gradient. c. Collect fractions and assay for proteolytic activity using gelatin zymography. d. Pool the active fractions and further purify using a gel filtration (size exclusion) column to separate PASP from other proteins and to confirm its dimeric state.
-
Purity and Concentration: Assess the purity of the final preparation by SDS-PAGE. Determine the protein concentration using a Bradford assay.
-
Storage: Store the purified enzyme in a suitable buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5) with 10% glycerol at -80°C in small aliquots to avoid freeze-thaw cycles.
Protocol 2.2: FRET-Based Assay for Kinetic Analysis
Rationale: Fluorescence Resonance Energy Transfer (FRET) assays are a highly sensitive and continuous method for measuring protease activity.[7][8][9] The assay uses a synthetic peptide substrate containing the target cleavage site (Arg or Lys) flanked by a fluorophore and a quencher. In the intact peptide, the quencher absorbs the energy emitted by the fluorophore. Upon cleavage by PASP, the fluorophore and quencher are separated, resulting in a quantifiable increase in fluorescence.[7]
Caption: Workflow for a FRET-based protease assay.
Materials:
-
Purified, active PASP enzyme (from Protocol 2.1)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, pH 7.5
-
FRET peptide substrate (e.g., Dabcyl-GABA-Ala-Pro-Lys -Phe-Pro-Ala-EDANS). The sequence can be varied to probe subsite preferences.
-
96-well black microplates (low-binding)
-
Fluorescence microplate reader with appropriate excitation/emission filters for the chosen FRET pair.
Procedure:
-
Substrate Preparation: Dissolve the FRET peptide substrate in DMSO to create a concentrated stock solution (e.g., 10 mM). Dilute this stock in Assay Buffer to create working solutions.
-
Reaction Setup: In a 96-well plate, set up reactions by varying the substrate concentration. A typical final reaction volume is 100 µL.
-
Add 50 µL of 2x substrate dilution series in Assay Buffer to the wells.
-
Include a "no enzyme" control for each substrate concentration to measure background fluorescence.
-
Include a "no substrate" control to measure background from the enzyme solution.
-
-
Enzyme Preparation: Dilute the purified PASP stock to a working concentration (e.g., 2x final concentration) in cold Assay Buffer. The optimal final concentration (typically in the low nM range) should be determined empirically to ensure linear reaction kinetics for the duration of the assay.
-
Initiate Reaction: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes. Initiate the reaction by adding 50 µL of the 2x enzyme solution to each well. Mix briefly.
-
Data Acquisition: Immediately place the plate in the microplate reader. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Data Analysis: a. Subtract the background fluorescence ("no enzyme" control) from the experimental wells. b. Convert the fluorescence units (RFU) to moles of product using a standard curve generated from a known amount of cleaved product or free fluorophore. c. For each substrate concentration, determine the initial velocity (V₀) from the linear portion of the progress curve (product concentration vs. time). d. Plot the initial velocities (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vmax. e. Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.
Section 3: Advanced Protocols for Global Substrate Discovery
To identify the full spectrum of PASP's substrate specificity or to discover novel physiological substrates in a complex biological sample, more advanced proteomics-based methods are required.
Protocol 3.1: Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS)
Rationale: MSP-MS is a powerful technique that uses a highly diverse, defined library of peptides to comprehensively map a protease's cleavage specificity.[10] The peptide library is incubated with the protease, and the resulting cleavage products are identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach provides an unbiased profile of the preferred amino acids at positions surrounding the cleavage site.
Caption: Workflow for Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS).
Procedure:
-
Library Incubation: a. A complex peptide library (commercially available or custom-synthesized) is solubilized in the appropriate Assay Buffer. b. The reaction is initiated by adding purified PASP. A control reaction without enzyme is run in parallel. c. The reaction is allowed to proceed at 37°C. Time points (e.g., 30 min, 2h, 6h) can be taken to monitor cleavage progression.
-
Sample Preparation for MS: a. The reaction is quenched by adding a denaturant (e.g., guanidine HCl) or by rapid boiling. b. The sample is desalted using a C18 solid-phase extraction (SPE) cartridge to remove salts and buffers that interfere with mass spectrometry. c. The cleaned peptides are dried under vacuum.
-
LC-MS/MS Analysis: a. The dried peptide sample is reconstituted in a suitable solvent (e.g., 0.1% formic acid in water). b. The peptides are separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer is operated in data-dependent acquisition mode to fragment peptides and obtain sequence information.
-
Data Analysis: a. The resulting MS/MS spectra are searched against a database containing the sequences of all peptides in the library. b. Cleavage products (semi-tryptic peptides) are identified. c. The sequences flanking all identified cleavage sites are aligned. d. The frequency of each amino acid at each position relative to the cleavage site (e.g., from P4 to P4') is calculated and compared to its frequency in the starting library. e. This data is used to generate a specificity logo (e.g., using iceLogo software) that visually represents the enriched and depleted amino acids at each subsite, providing a detailed fingerprint of the protease's specificity.
Section 4: Data Interpretation and Troubleshooting
| Problem | Potential Cause | Solution |
| Low or No Enzyme Activity | 1. Enzyme is in inactive monomeric form. | Ensure assay buffer conditions (e.g., sufficient protein concentration, ionic strength) favor dimerization. Confirm dimer presence with gel filtration. |
| 2. Incorrect pH or temperature. | Determine the optimal pH and temperature for PASP activity. Start with physiological conditions (pH 7.5, 37°C).[11] | |
| 3. Enzyme degradation. | Store enzyme in aliquots at -80°C with glycerol. Avoid repeated freeze-thaw cycles. | |
| High Background in FRET Assay | 1. Substrate degradation. | Check the purity of the synthetic peptide. Store stock solutions in DMSO at -20°C. |
| 2. Autofluorescence of compounds. | Screen all buffer components for intrinsic fluorescence. | |
| Poor Fits to Michaelis-Menten | 1. Substrate or enzyme concentrations are inaccurate. | Carefully re-quantify both enzyme and substrate stocks. |
| 2. Substrate inhibition at high concentrations. | Test a wider range of substrate concentrations to identify potential substrate inhibition. | |
| 3. Assay time is too long (substrate depletion). | Ensure you are measuring the true initial velocity by using a shorter time course or lower enzyme concentration. |
Conclusion
Characterizing the substrate specificity of P. aeruginosa small protease is a vital endeavor for understanding its role in disease and for developing targeted therapies. By utilizing a combination of classic enzymology techniques like FRET-based assays and powerful proteomics approaches such as MSP-MS, researchers can build a comprehensive picture of PASP's molecular preferences. This knowledge is the critical first step in the rational design of specific inhibitors that could one day serve as novel anti-virulence agents, disarming the pathogen without exerting selective pressure for antibiotic resistance.
References
-
Marquart, M. E., et al. (2011). Mechanism of Pseudomonas aeruginosa Small Protease (PASP), a Corneal Virulence Factor. Investigative Ophthalmology & Visual Science. [Link]
-
Tang, A., et al. (2013). Pseudomonas aeruginosa Small Protease (PASP), a Keratitis Virulence Factor. Investigative Ophthalmology & Visual Science. [Link]
-
O'Callaghan, R. J., et al. (2019). Pseudomonas aeruginosa Keratitis: Protease IV and PASP as Corneal Virulence Mediators. Cells. [Link]
-
Ruan, Z., et al. (2020). Structural assembly of the PAS domain drives the catalytic activation of metazoan PASK. Proceedings of the National Academy of Sciences. [Link]
-
Xia, Z., & Rao, J. (2012). Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. Current Pharmaceutical Biotechnology. [Link]
-
Kohl, T., et al. (2001). A protease assay for two-photon crosscorrelation and FRET analysis based solely on fluorescent proteins. Proceedings of the National Academy of Sciences. [Link]
-
Dix, M. M., et al. (2009). Methods for the proteomic identification of protease substrates. Current Opinion in Chemical Biology. [Link]
-
Bastaert, F., et al. (2022). Molecular Analysis of the Contribution of Alkaline Protease A and Elastase B to the Virulence of Pseudomonas aeruginosa Bloodstream Infections. Frontiers in Cellular and Infection Microbiology. [Link]
-
Zhu, L., et al. (2009). Profiling the substrate specificity of viral protease VP4 by a FRET-based peptide library approach. Biochemical and Biophysical Research Communications. [Link]
-
Marquart, M. E., et al. (2011). Mechanism of Pseudomonas aeruginosa Small Protease (PASP), a Corneal Virulence Factor. ResearchGate. [Link]
-
AnaSpec, Inc. (n.d.). FRET-Based Assays for the Detection of Amyloid Degrading Protease Activity. Eurogentec. [Link]
-
Shahi, S., & Overall, C. M. (2021). N-Terminomics Strategies for Protease Substrates Profiling. International Journal of Molecular Sciences. [Link]
-
Huesgen, P. F., & Schilling, O. (2011). Mass spectrometry for monitoring protease reactions. Expert Review of Proteomics. [Link]
-
Le, G. T., et al. (2016). Intracellular FRET-based Screen for Redesigning the Specificity of Secreted Proteases. Loma Linda University. [Link]
-
O'Donoghue, A. J., et al. (2015). Multiplex substrate profiling by mass spectrometry for proteases. eScholarship, University of California. [Link]
-
Schilling, O., et al. (2017). Identification of Protease Specificity by Combining Proteome-Derived Peptide Libraries and Quantitative Proteomics. FreiDok plus. [Link]
-
Urbatsch, I. L., et al. (2000). P-glycoprotein catalytic mechanism - Studies of the ADP-vanadate inhibited state. Journal of Biological Chemistry. [Link]
-
M-CSA (n.d.). Aspartic peptidase. Mechanism and Catalytic Site Atlas. [Link]
-
Levy, G., et al. (2022). The Secreted Aminopeptidase of Pseudomonas aeruginosa (PaAP). MDPI. [Link]
-
Schmick, M. (2017). Kinetics of Spatially Organized Biochemical Reactions: Optimal Strategies and Underlying Physical Principles. Freie Universität Berlin. [Link]
-
Clark, A. (2002). Mechanisms of Catalysis. Southern Methodist University. [Link]
-
Woodley, J. (n.d.). Lecture # 3, 4 – Selecting a Catalyst, Review of Enzyme Kinetics, Selectivity, pH and Temperature Effects. University of Toronto. [Link]
-
Adams, J. A. (2015). Catalytic Mechanisms and Regulation of Protein Kinases. Methods in Enzymology. [Link]
-
Wikipedia. (n.d.). Enzyme kinetics. [Link]
-
Du, B., et al. (2022). Optimal enzyme utilization suggests concentrations and thermodynamics favor condition-specific saturations and binding mechanisms. bioRxiv. [Link]
-
Ahern, K. (2023). What Is Enzyme Kinetics? A Beginner's Guide. Oregon State University. [Link]
Sources
- 1. Mechanism of Pseudomonas aeruginosa Small Protease (PASP), a Corneal Virulence Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Pseudomonas aeruginosa Keratitis: Protease IV and PASP as Corneal Virulence Mediators [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 6. What Is Enzyme Kinetics? A Beginner’s Guide [synapse.patsnap.com]
- 7. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 8. pnas.org [pnas.org]
- 9. eurogentec.com [eurogentec.com]
- 10. escholarship.org [escholarship.org]
- 11. ocw.mit.edu [ocw.mit.edu]
Application Note: Preparation of 10 mM Stock Solution of D-Leu-Ser-Thr-Arg-pNA
This Application Note and Protocol is designed for researchers and drug development professionals requiring a precise methodology for preparing a 10 mM stock solution of D-Leu-Ser-Thr-Arg-pNA .
Abstract & Introduction
D-Leu-Ser-Thr-Arg-pNA is a synthetic chromogenic peptide substrate designed for the quantitative determination of serine protease activity. It mimics the cleavage site of natural protein substrates. The peptide sequence (D-Leu-Ser-Thr-Arg) is coupled to a p-nitroanilide (pNA) group via an amide bond at the C-terminus.
Upon enzymatic hydrolysis by a specific protease (cleaving the Arg-pNA bond), the chromophore p-nitroaniline (pNA) is released. This release results in a colorimetric change that can be monitored spectrophotometrically at 405 nm .
Mechanism of Action:
Accurate preparation of the stock solution is critical for kinetic validity. Errors in stock concentration propagate linearly into
Physicochemical Properties & Handling
Before preparation, verify the specific properties of your lot. The molecular weight (MW) varies significantly depending on the counterion (salt form).
| Property | Description |
| Sequence | D-Leu-Ser-Thr-Arg-pNA |
| Formula (Free Base) | |
| MW (Free Base) | ~596.6 g/mol |
| Common Salt Forms | Acetate ( |
| Solubility | Highly soluble in water (due to Arg/Ser/Thr residues) and DMSO. |
| Stability | Solid: Stable at -20°C. Solution: Labile at high pH (>8.0) due to spontaneous hydrolysis. |
| Appearance | White to off-white lyophilized powder. |
CRITICAL WARNING: Do not use the generic MW (596.6 g/mol ) for calculations. You must use the MW printed on the specific vial label , which accounts for hydration and salt counterions (e.g., MW often ranges from 650 to 750 g/mol for salts).
Materials Required
Reagents
-
D-Leu-Ser-Thr-Arg-pNA (Lyophilized powder)
-
Solvent:
-
Primary Recommendation:Sterile Deionized Water (Milli-Q, 18.2 MΩ·cm) .
-
Alternative (for long-term storage):Dimethyl Sulfoxide (DMSO) , anhydrous,
99.9%.
-
-
Assay Buffer (for dilution later): Typically Tris-HCl or HEPES (pH 7.4–7.8).
Equipment
-
Analytical Balance (Precision
0.01 mg) -
Vortex Mixer
-
Centrifuge (for spinning down powder)
-
Spectrophotometer (for QC, optional)[1]
-
Amber Microcentrifuge Tubes (1.5 mL)
Protocol: Preparation of 10 mM Stock Solution
Step 1: Calculation
Determine the mass required or the volume of solvent needed.[2][3]
-
Target Concentration (
): 10 mM (10 mmol/L) -
Volume (
): Determined by the amount of peptide available (typically 5 mg, 10 mg, or 25 mg vials).
Formula:
Example Calculation:
If you have 10 mg of substrate with a Label MW of 680.5 g/mol :
Step 2: Solubilization Workflow
Figure 1: Step-by-step workflow for the solubilization and storage of the chromogenic substrate.
Step 3: Detailed Procedure
-
Equilibration: Allow the vial to warm to room temperature (approx. 15-30 mins) before opening. This prevents moisture condensation which can hydrolyze the substrate.
-
Centrifugation: Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Solvent Addition: Add the calculated volume of Sterile Water (or DMSO).
-
Note: For D-Leu-Ser-Thr-Arg-pNA, water is usually sufficient due to the hydrophilic Arg/Ser/Thr residues. If the solution appears cloudy, add DMSO dropwise (up to 10% final vol) or sonicate briefly.
-
-
Mixing: Vortex until fully dissolved. The solution should be clear and colorless to slightly yellow.
-
Aliquotting: Dispense into small aliquots (e.g., 50–100
L) to avoid repeated freeze-thaw cycles. -
Storage: Store at -20°C in the dark. Stable for >6 months.
Quality Control & Validation
To verify the integrity of your stock solution, perform a Background Absorbance Check :
-
Dilute
of stock into of Assay Buffer (1:100 dilution). -
Measure Absorbance at 405 nm .
-
Criteria: The
should be near zero (< 0.05 O.D.).-
Interpretation: High background indicates spontaneous hydrolysis (presence of free pNA). If
, the stock may be degraded.
-
Enzymatic Reaction Diagram
The following diagram illustrates the cleavage event utilized in the assay.
Figure 2: Mechanism of chromogenic release. The enzyme cleaves the amide bond between Arginine and pNA.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation | High concentration or hydrophobic interactions. | Sonicate for 2 mins in water bath. If persistent, add DMSO to 10-20% final concentration. |
| Yellow Stock Solution | Spontaneous hydrolysis. | Check pH of solvent (must be < 7). Discard if |
| Low Assay Signal | Substrate degradation or Enzyme inactivity. | Run a standard curve with free p-Nitroaniline to verify detection system. |
References
-
UniProt Consortium. (2023). Ervatamin-C (Tabernaemontana divaricata) - Substrate Specificity. UniProtKB - A8DS38. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: A Guide to Solubilizing D-Leu-Ser-Thr-Arg p-nitroanilide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for challenges encountered when dissolving the chromogenic substrate, D-Leu-Ser-Thr-Arg p-nitroanilide, for use in enzymatic assays. As Senior Application Scientists, we have designed this resource to not only offer protocols but to explain the underlying scientific principles, ensuring your experiments are both successful and reproducible.
Overview: The Solubility Challenge
D-Leu-Ser-Thr-Arg p-nitroanilide is a tetrapeptide linked to a p-nitroanilide (pNA) chromophore. It is a valuable tool for measuring the activity of certain proteases, which cleave the peptide bond and release the yellow pNA group, detectable by spectrophotometry at approximately 405 nm.[1][2][3]
The solubility of any peptide is dictated by its amino acid composition, overall charge, and hydrophobicity.[4][5][6] While this peptide contains hydrophilic residues (Ser, Thr, Arg), the presence of the hydrophobic D-Leucine and the p-nitroanilide moiety can lead to poor solubility in standard aqueous buffers, creating challenges for consistent assay performance. This guide will walk you through a logical, step-by-step process to overcome these issues.
Section 1: Understanding the Physicochemical Properties
The first step in troubleshooting solubility is to analyze the molecule's structure. The properties of D-Leu-Ser-Thr-Arg p-nitroanilide inherently predict its behavior in solution.
| Property | Analysis | Implication for Solubility |
| Amino Acid Sequence | D-Leu-Ser-Thr-Arg -pNA | The sequence contains a mix of hydrophobic (D-Leu, pNA) and hydrophilic/polar (Ser, Thr) residues.[4][6] The C-terminal Arginine is strongly basic and hydrophilic. |
| Overall Net Charge | Positive (Basic Peptide) | At a neutral pH (around 7), the N-terminal amine (+1) and the Arginine side chain (+1) give the peptide an overall net charge of +2.[7] |
| Solubility Prediction | Mixed Character | As a basic peptide, its solubility is expected to increase in acidic conditions (pH < 7).[7][8] The hydrophobic components may necessitate the use of an organic co-solvent.[9][10] |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues in a direct question-and-answer format.
Q1: My D-Leu-Ser-Thr-Arg p-nitroanilide won't dissolve in my standard neutral buffer (e.g., Tris or PBS, pH 7.4). What is the first thing I should try?
Answer: The first and simplest variable to modify is pH. Because this is a basic peptide with a net positive charge, it will be most soluble at a pH below its isoelectric point.[5][11]
-
Primary Recommendation: Try dissolving the peptide in sterile, deionized water first. If that is unsuccessful, attempt dissolution in a small amount of a dilute acidic solution, such as 10-25% acetic acid.[7][9] Once the peptide is dissolved, you can slowly and carefully add this concentrated stock solution to your final assay buffer. Always test solubility on a small aliquot of your peptide first.[6][7]
Q2: I tried a dilute acid and it still has poor solubility. Can I use an organic co-solvent like DMSO?
Answer: Yes, using an organic co-solvent is the next logical step, especially for peptides with hydrophobic residues.[4][6][10] Dimethyl sulfoxide (DMSO) is a common and effective choice.
-
Causality: DMSO is a highly polar aprotic solvent that is excellent at disrupting the hydrophobic interactions that can cause peptides to aggregate and resist dissolution in water.[12]
-
Procedure: Dissolve the peptide in the smallest necessary volume of pure DMSO.[6][9] Once fully dissolved, this stock can be diluted by slowly adding it dropwise into your stirring aqueous assay buffer to reach the final desired concentration.[9]
Q3: How will DMSO affect my enzyme assay? Are there limits to its use?
Answer: This is a critical consideration. While DMSO is an excellent solvent, it is not inert in biological systems and can significantly impact enzyme kinetics.
-
Mechanism of Interference: Organic co-solvents can alter the hydration shell of the enzyme, which is crucial for its structure and function.[13] This can lead to changes in substrate affinity (Km) and/or the catalytic rate (kcat/Vmax).[13][14] In some cases, high concentrations of DMSO can act as an enzyme inhibitor or even cause denaturation.[15][16]
-
Best Practice: The final concentration of DMSO in your assay should be kept as low as possible, ideally 1% (v/v) or less .[4] It is imperative to include an identical concentration of DMSO in all your control wells (e.g., "no enzyme" and "no substrate" controls) to account for any background effects.
Q4: I successfully dissolved the peptide in DMSO, but it precipitated when I diluted it into my aqueous buffer. What happened?
Answer: This indicates that you have exceeded the peptide's solubility limit in the final buffer composition. The key is in the dilution technique.
-
The "Localized Concentration" Problem: Adding the DMSO stock too quickly creates a localized area of high peptide concentration before it can disperse in the larger volume of buffer, causing it to crash out of solution.
-
Solution: The dilution must be done slowly. Add the DMSO stock drop-by-drop into the aqueous buffer while the buffer is being actively stirred or vortexed .[9] This ensures rapid dispersion and prevents the peptide from precipitating. If precipitation still occurs, the final desired concentration is too high for that specific buffer system.
Q5: Can I use physical methods like sonication or warming to help dissolve the peptide?
Answer: Yes, these methods can be very effective, but must be used with care.
-
Sonication: A brief sonication in a water bath can help break up small aggregates and accelerate dissolution.[4][8] This is often helpful after the initial solvent has been added.
-
Warming: Gently warming the solution to a temperature below 40°C can increase solubility.[6][11] However, excessive heat can degrade the peptide, so this should be done cautiously and with monitoring.
Section 3: Experimental Protocols & Workflows
Follow these validated protocols to systematically determine optimal solubility conditions and prepare your substrate stock solutions.
Workflow 1: Systematic Solubility Troubleshooting
This workflow provides a logical decision tree for efficiently finding a suitable solvent system.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. jpt.com [jpt.com]
- 5. lifetein.com [lifetein.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. biocat.com [biocat.com]
- 8. bachem.com [bachem.com]
- 9. lifetein.com [lifetein.com]
- 10. biobasic.com [biobasic.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. homework.study.com [homework.study.com]
- 13. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP03062G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Technical Support Center: D-Leu-Ser-Thr-Arg-pNA Stability
Guide ID: TSC-PNA-001 Version: 1.0 Last Updated: February 20, 2026
Introduction
This technical guide provides in-depth information and troubleshooting advice regarding the stability of the chromogenic peptide substrate D-Leu-Ser-Thr-Arg-pNA (p-Nitroanilide). Understanding the factors that influence the stability of this peptide is critical for obtaining accurate, reproducible results in enzymatic assays and other applications. The primary determinant of this peptide's shelf-life in solution is pH. This document outlines the optimal pH range for storage and use, explains the chemical degradation pathways that occur outside this range, and provides validated protocols for researchers to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability of D-Leu-Ser-Thr-Arg-pNA in aqueous solutions?
For maximal stability, D-Leu-Ser-Thr-Arg-pNA should be maintained in a slightly acidic environment, ideally within a pH range of 4.0 to 5.5 . Within this range, the rates of the major degradation pathways—hydrolysis of the peptide backbone and the p-nitroanilide (pNA) amide bond—are minimized.[1][2] Formulations at a pH between 3 and 5 are often used to minimize peptide deamidation, a common degradation pathway for peptides containing asparagine or glutamine.[2]
Q2: Why is maintaining an optimal pH so critical for this peptide?
Maintaining the correct pH is crucial for two primary reasons:
-
Preventing Spontaneous Hydrolysis: The p-nitroanilide (pNA) group is a chromophore released by enzymatic activity. If the amide bond linking pNA to the arginine residue hydrolyzes spontaneously, it generates a high background signal, leading to inaccurate measurements of enzyme kinetics. This non-enzymatic hydrolysis is significantly accelerated at alkaline pH.
-
Preserving Peptide Integrity: The peptide bonds between the amino acids are susceptible to both acid- and base-catalyzed hydrolysis.[3][4] Extreme pH values can lead to the cleavage of the peptide, rendering it non-functional as a substrate. For instance, at a pH above 7, base-catalyzed epimerization and other degradation pathways become more prominent.[5]
Q3: What specific degradation pathways occur outside the optimal pH range?
Outside the pH 4.0-5.5 range, several degradation mechanisms can compromise the peptide's integrity:
-
Alkaline Hydrolysis (pH > 6.0): The most significant issue at neutral to alkaline pH is the direct hydroxide-catalyzed hydrolysis of the amide bond linking Arginine to the pNA moiety. This releases free p-nitroaniline, which is yellow, causing a false-positive signal in spectrophotometric assays. Peptide bonds, in general, are susceptible to base-catalyzed hydrolysis.[6]
-
Acid-Catalyzed Hydrolysis (pH < 3.0): Under strongly acidic conditions, the peptide bonds within the D-Leu-Ser-Thr-Arg sequence are susceptible to hydrolysis.[7] This breaks the peptide into smaller fragments and free amino acids, reducing the concentration of the intact, functional substrate. The amide bond of the pNA group can also be hydrolyzed under strongly acidic conditions.[8][9][10]
-
Side-Chain Reactions: The hydroxyl groups on the Serine and Threonine residues can, under certain conditions (typically near neutral pH), facilitate the hydrolysis of the adjacent peptide bond on the N-terminal side by acting as an intramolecular nucleophile.[5]
Troubleshooting Guide
Issue: My assay shows high background absorbance even without the enzyme.
-
Probable Cause: This is a classic sign of spontaneous hydrolysis of the pNA group, releasing the yellow p-nitroaniline chromophore. This is most likely because your buffer system is at a neutral or alkaline pH.
-
Solution:
-
Verify the pH of your assay buffer. For enzymatic assays, the pH must be a compromise between enzyme activity and substrate stability. If your enzyme is active at a lower pH, consider running the assay in the 5.5-6.5 range to slow spontaneous hydrolysis.
-
Prepare fresh substrate stock solutions in a slightly acidic buffer (e.g., 50 mM Sodium Acetate, pH 5.0) and make dilutions into your final assay buffer immediately before use.
-
Always run a "substrate only" control (your assay buffer + substrate, no enzyme) to measure the rate of spontaneous hydrolysis. Subtract this background rate from your enzyme-catalyzed reaction rate.
-
Issue: My results are inconsistent and not reproducible.
-
Probable Cause: Inconsistent results can stem from gradual degradation of the peptide stock solution over time. If the stock solution is not stored at the optimal pH, its concentration will decrease with each use, leading to variability.
-
Solution:
-
Reconstitution and Storage: Reconstitute the lyophilized peptide in a validated, stable buffer (see Protocol 2). Do not store stock solutions in water or alkaline buffers like Tris-HCl at pH > 7.5 for extended periods.
-
Aliquot and Freeze: After reconstitution, aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[11] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[11]
-
pH of Buffers: Be aware that the pH of some buffers, like Tris, is highly dependent on temperature.[12] Ensure you measure the pH at the temperature of your experiment.
-
Issue: How do I choose the right buffer for my experiment?
-
Guidance: The choice of buffer is a balance between maintaining substrate stability and providing the optimal environment for your enzyme's activity.
-
Know Your Enzyme: First, determine the optimal pH for your enzyme's activity.[12]
-
Select a Buffer System: Choose a buffer whose pKa is within one pH unit of your desired experimental pH.[12][13] This ensures good buffering capacity.
-
Consider Buffer Interactions: Some buffer species can interact with your reaction. For example, phosphate buffers have been shown to catalyze the degradation of some peptides compared to carboxylate buffers like acetate or glutamate.[14] For D-Leu-Ser-Thr-Arg-pNA, acetate or citrate buffers are excellent choices for the acidic stability range. For assays near neutral pH, MES or HEPES are generally good, inert choices.
-
Table 1: Recommended Buffers for D-Leu-Ser-Thr-Arg-pNA Studies
| Buffer | pKa (at 25°C) | Effective pH Range | Recommended Use Case |
| Sodium Citrate | 3.1, 4.8, 6.4 | 3.0 - 6.2 | Stability studies, acidic enzyme assays |
| Sodium Acetate | 4.76 | 3.8 - 5.8 | Optimal for stable stock solutions |
| MES | 6.15 | 5.5 - 6.7 | Assays slightly below neutral pH |
| HEPES | 7.55 | 6.8 - 8.2 | Neutral pH assays (use with caution) |
| Tris | 8.06 | 7.5 - 9.0 | Not recommended for storage |
Experimental Protocols
Protocol 1: Performing a pH Stability Profile
This protocol allows you to determine the stability of D-Leu-Ser-Thr-Arg-pNA in different buffers.
-
Prepare Buffers: Prepare a series of buffers (e.g., citrate, acetate, MES, HEPES, Tris) at various pH points (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 8.0).
-
Prepare Peptide Stock: Reconstitute D-Leu-Ser-Thr-Arg-pNA to a high concentration (e.g., 10 mM) in sterile, nuclease-free water.
-
Incubation Setup: Dilute the peptide stock to a final concentration of 1 mM in each of the prepared buffers. Create several identical sets of these solutions.
-
Time-Zero (T0) Measurement: Immediately after dilution, take one set of solutions and analyze them via HPLC to determine the initial peak area of the intact peptide. This is your 100% reference.
-
Incubate: Store the remaining sets at your desired experimental temperature (e.g., 25°C or 37°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), remove one set of solutions and analyze by HPLC.
-
Data Analysis: For each pH and time point, calculate the percentage of intact peptide remaining relative to the T0 measurement. Plot the percentage of intact peptide vs. time for each pH to determine the stability profile.
Caption: Workflow for determining peptide pH stability.
Protocol 2: Recommended Reconstitution and Storage
-
Reconstitution: Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom. Reconstitute using 50 mM Sodium Acetate buffer, pH 5.0, to create a concentrated stock solution (e.g., 5-10 mM). Gently vortex to ensure the peptide is fully dissolved.
-
Aliquoting: Dispense the stock solution into small, single-use polypropylene tubes. The volume per aliquot should be sufficient for one set of experiments to avoid wasting material.
-
Storage:
-
Short-term (1-2 weeks): Store aliquots at 4°C.
-
Long-term (>2 weeks): Store aliquots at -20°C or preferably -80°C. Do not use a frost-free freezer, as temperature cycling can damage the peptide.[11]
-
-
Usage: When needed, remove a single aliquot from the freezer and thaw it at room temperature. Do not refreeze the thawed aliquot. Discard any unused portion of the thawed solution.
Visualizing Degradation Pathways
The following diagram illustrates the primary chemical instabilities of the peptide at non-optimal pH.
Caption: Major pH-dependent degradation pathways.
References
- Leone M. (2024). Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism. Vertex AI Search.
-
Chemistry LibreTexts. (2023, May 3). 2.11: Peptide Hydrolysis. Chemistry LibreTexts. [Link]
-
NanoTemper Technologies. (2019, September 25). How to choose the right buffer for your protein. NanoTemper. [Link]
- Roy, S., & Sahoo, B. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170025.
- Hao, P., Adav, S. S., & Sze, S. K. (2016). Mildly Acidic Conditions Eliminate Deamidation Artifact during Proteolysis: Digestion with Endoprotease Glu-C at pH 4.5. Journal of The American Society for Mass Spectrometry, 27(9), 1553–1557.
-
Tebubio. (2017, January 30). How to choose the perfect buffer to get a pure, stabilised, functional protein. Tebubio's blog. [Link]
- Dani, B., et al. (2016). The effect of arginine glutamate on the stability of monoclonal antibodies in solution. European Journal of Pharmaceutics and Biopharmaceutics, 100, 1-9.
- Al-Akayleh, F., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals, 16(3), 449.
-
Khan Academy. Peptide bonds: Formation and cleavage. Khan Academy. [Link]
- Wolfenden, R., & Snider, M. J. (2018). On the hydrolysis mechanisms of amides and peptides. Bioorganic Chemistry, 78, 256-260.
-
MDPI. (2023, March 29). Instability of Peptide and Possible Causes of Degradation. Encyclopedia MDPI. [Link]
-
Wikipedia. (n.d.). Peptide bond. Wikipedia. [Link]
-
Kumar, V., & Bhalla, S. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. [Link]
-
AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. AZoM.com. [Link]
-
Scribd. (n.d.). Hydrolysis of 4-Nitroaniline. Scribd. [Link]
-
Carbon, R. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. University of Waikato. [Link]
-
Peptide Sciences. (n.d.). Peptide Storage & Stability: A Definitive Guide. Peptide Sciences. [Link]
Sources
- 1. Mildly Acidic Conditions Eliminate Deamidation Artifact during Proteolysis: Digestion with Endoprotease Glu-C at pH 4.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioprocessintl.com [bioprocessintl.com]
- 3. Khan Academy [khanacademy.org]
- 4. Peptide bond - Wikipedia [en.wikipedia.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. uregina.ca [uregina.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. azom.com [azom.com]
- 9. scribd.com [scribd.com]
- 10. magritek.com [magritek.com]
- 11. honestpeptide.com [honestpeptide.com]
- 12. nanotempertech.com [nanotempertech.com]
- 13. tebubio.com [tebubio.com]
- 14. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Storage conditions to prevent degradation of chromogenic substrates
- 1. biocat.com [biocat.com]
- 2. neogen.com [neogen.com]
- 3. Substrates in Practice - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 4. IHC Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. BCIP/NBT 1 Component Membrane Alkaline Phosphatase | B390 [leinco.com]
- 6. pNPP Microwell Alkaline Phosphatase Stablized | Leinco [leinco.com]
- 7. Frontpage - Medicagogroup [medicagogroup.com]
- 8. interchim.fr [interchim.fr]
- 9. interchim.fr [interchim.fr]
- 10. seracare.com [seracare.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 13. biopanda-diagnostics.com [biopanda-diagnostics.com]
- 14. benchchem.com [benchchem.com]
- 15. biocare.net [biocare.net]
- 16. shopresearch.euromedex.com [shopresearch.euromedex.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 19. innovexbio.com [innovexbio.com]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. serva.de [serva.de]
- 22. tribioscience.com [tribioscience.com]
Validation & Comparative
D-Leu-Ser-Thr-Arg p-nitroanilide vs. D-Val-Leu-Lys-pNA specificity
This guide provides an in-depth technical comparison between D-Leu-Ser-Thr-Arg-pNA (LSTR-pNA) and D-Val-Leu-Lys-pNA (VLK-pNA) . These chromogenic substrates are critical tools in hemostasis research, designed to monitor specific serine protease activities within the coagulation and fibrinolytic cascades.[1][2]
Executive Summary
The core distinction lies in their P1 residue specificity and the biological cleavage sites they mimic:
-
D-Val-Leu-Lys-pNA (VLK-pNA): The "Gold Standard" for Plasmin activity (Fibrinolysis). Its P1-Lysine residue targets the specific cleavage preference of Plasmin.
-
D-Leu-Ser-Thr-Arg-pNA (LSTR-pNA): A highly specific substrate for Thrombin , designed to mimic the activation cleavage site of Factor VIII (Arg372). Its P1-Arginine and P2-P4 hydrophilic sequence make it distinct from Plasmin substrates.
Verdict: These substrates are not interchangeable . VLK-pNA is optimized for monitoring fibrinolysis (Plasmin), while LSTR-pNA is optimized for monitoring coagulation activation (Thrombin-mediated Factor VIII activation).
Mechanistic Foundation: The Chromogenic Principle
Both substrates function on the same reporter mechanism but differ in the "lock" sequence (the oligopeptide) that admits the enzyme.
-
The Reporter:
-Nitroaniline (pNA). -
The Mechanism: The peptide sequence is attached to pNA via an amide bond. When the specific protease recognizes the peptide sequence (P4-P3-P2-P1), it cleaves the amide bond at the C-terminus of the P1 residue.
-
The Readout: Free pNA turns the solution yellow, measurable at 405 nm .
Diagram 1: Substrate Hydrolysis Mechanism
Caption: General mechanism of chromogenic substrate hydrolysis. Specificity is determined by the Peptide sequence binding to the Enzyme.
Detailed Profile: D-Val-Leu-Lys-pNA (VLK-pNA)
Commonly known as S-2251 (Chromogenix nomenclature), this is the industry-standard substrate for measuring Plasmin and Streptokinase-Activated Plasminogen .
Specificity Profile
-
Target Enzyme: Plasmin (EC 3.4.21.7).
-
P1 Residue: Lysine (Lys) . Plasmin has a strong preference for Lysine at the P1 position, differentiating it from Thrombin and Factor Xa, which strongly prefer Arginine.
-
Hydrophobicity: The D-Val and Leu residues at P3 and P2 provide a hydrophobic pocket fit that aligns with the Plasmin active site.
Kinetic Performance
- (Plasmin): ~200–300 µM (0.2–0.3 mM).
- (Plasmin): ~20–30 s⁻¹.
-
Selectivity:
-
Plasmin: High (100%).
-
Thrombin: Very Low (<1%).
-
Factor Xa: Negligible.
-
Streptokinase-Plasminogen: Very High (often used to assay Streptokinase).
-
Limitations
-
Cross-Reactivity: Can be cleaved by Plasma Kallikrein, though at a much lower rate.
-
Background: In whole plasma,
-antiplasmin rapidly inhibits Plasmin, so this substrate is best used in fractionated systems or euglobulin fractions unless an acidification step is used to destroy inhibitors.
Detailed Profile: D-Leu-Ser-Thr-Arg-pNA (LSTR-pNA)
This substrate is a synthetic mimic of the Factor VIII (FVIII) heavy chain activation site.
Specificity Profile
-
Target Enzyme: Thrombin (Factor IIa).[1]
-
Biological Mimicry: Matches the sequence at Arg372 of the Factor VIII heavy chain. Thrombin cleaves FVIII at this site to generate the activated cofactor (FVIIIa).
-
Note: While Activated Protein C (APC) also cleaves FVIII, it targets different sites (Arg336, Arg562). Therefore, LSTR is primarily a Thrombin probe in this context.
-
-
P2/P3 Residues: Thr/Ser . These are polar, hydrophilic residues. This contrasts sharply with the hydrophobic P2/P3 of the Plasmin substrate. This polarity excludes Plasmin and favors Thrombin's specific exosite interactions required for FVIII activation.
Kinetic Performance
-
Specificity: Highly selective for Thrombin-mediated "activation" type cleavage.
-
Differentiation: Unlike generic Thrombin substrates (e.g., Tos-Gly-Pro-Arg-pNA) which are cleaved by many enzymes, the LSTR sequence is more restrictive due to the bulky, polar P2/P3 residues.
Head-to-Head Comparison
The following table contrasts the two substrates for assay development.
| Feature | D-Val-Leu-Lys-pNA (VLK) | D-Leu-Ser-Thr-Arg-pNA (LSTR) |
| Primary Target | Plasmin (Fibrinolysis) | Thrombin (Coagulation Activation) |
| P1 Residue | Lysine (Lys) | Arginine (Arg) |
| P2-P3 Nature | Hydrophobic (Leu-Val) | Hydrophilic/Polar (Thr-Ser) |
| Biological Mimic | Fibrinogen A | Factor VIII (Arg372 activation site) |
| Thrombin Reactivity | Negligible (<1%) | High |
| Plasmin Reactivity | High (100%) | Low / Non-specific |
| Primary Application | Measuring Plasminogen, Antiplasmin | Measuring Thrombin generation, FVIII kinetics |
| Inhibitor Sensitivity | Sensitive to Aprotinin | Sensitive to Hirudin/Argatroban |
Diagram 2: Pathway Context & Specificity
Caption: Pathway divergence. LSTR-pNA targets the Thrombin-FVIII activation axis, while VLK-pNA targets the Plasmin-Fibrin degradation axis.
Experimental Protocols
Protocol A: Determination of Kinetic Constants ( , )
Use this protocol to validate specificity for your specific enzyme preparation.
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% BSA (to prevent enzyme adsorption).
-
Substrate Stock: 10 mM in deionized water or DMSO (check solubility; VLK is water-soluble).
-
Enzyme: Purified Plasmin or Thrombin (final conc. ~1–5 nM).
Workflow:
-
Preparation: Prepare a dilution series of the substrate (e.g., 0, 50, 100, 200, 400, 800, 1000 µM) in Buffer.
-
Blanking: Add 100 µL of substrate dilutions to a 96-well microplate.
-
Initiation: Add 100 µL of Enzyme solution to each well.
-
Measurement: Immediately monitor Absorbance at 405 nm (Kinetic mode) for 10 minutes at 37°C.
-
Analysis:
-
Calculate
(Initial Velocity, ). -
Plot
vs. [Substrate] using the Michaelis-Menten equation. -
Self-Validation: If
for VLK with Plasmin is >1 mM, your enzyme may be degraded or the buffer pH is incorrect.
-
Protocol B: Specificity Check (Cross-Reactivity)
Use this to confirm that your "Plasmin" signal is not contaminated by Thrombin.
-
Set up two wells with your sample.
-
Well 1: Add VLK-pNA (Plasmin substrate).
-
Well 2: Add LSTR-pNA (Thrombin substrate).
-
Inhibitor Check: Add Hirudin (specific Thrombin inhibitor) to a duplicate of Well 1.
-
Interpretation:
-
If Well 1 is Yellow and Well 2 is Clear: Pure Plasmin activity .
-
If Well 1 is Yellow and Hirudin does not reduce the signal: Confirmed Plasmin .
-
If Well 2 is Yellow: Thrombin contamination is present.
-
References
-
UniProt. (2007). Ervatamin-C Kinetics and Substrate Specificity (Citing D-Leu-Ser-Thr-Arg-pNA). UniProtKB - A0A1S6. Retrieved from [Link]
-
National Institutes of Health (NIH). (1977). Serine protease specificity for peptide chromogenic substrates. Thrombosis and Haemostasis.[10][11][12][13][14][15] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. uniprot.org [uniprot.org]
- 5. uniprot.org [uniprot.org]
- 6. echemi.com [echemi.com]
- 7. ehs.ucr.edu [ehs.ucr.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Protein C - Wikipedia [en.wikipedia.org]
- 12. nodia.com [nodia.com]
- 13. Protein C - Wikipedia [en.wikipedia.org]
- 14. Use of chromogenic substrate S-2251 for determination of plasminogen activator in rat ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Kinetic Profiling of D-Leu-Ser-Thr-Arg-pNA
The following technical guide provides an in-depth comparative analysis of the chromogenic substrate D-Leu-Ser-Thr-Arg-pNA (and its commercial variant Boc-Leu-Ser-Thr-Arg-pNA ), focusing on its kinetic performance relative to industry-standard alternatives.
Executive Summary & Product Identification
D-Leu-Ser-Thr-Arg-pNA (often derivatized as Boc-Leu-Ser-Thr-Arg-pNA , Code 3125) is a specialized chromogenic substrate designed for the quantification and kinetic characterization of Activated Protein C (APC) .
Unlike broad-spectrum serine protease substrates, the sequence -Leu-Ser-Thr-Arg- mimics the specific activation cleavage site of the Protein C zymogen. In vivo, the Thrombin-Thrombomodulin complex cleaves Protein C at Arg169 (human numbering), releasing the activation peptide. Consequently, this substrate is used to probe the "natural" specificity of APC, whereas optimized substrates like S-2366 are engineered for maximal turnover (
Core Application Scope
-
Primary Target: Activated Protein C (APC).[1]
-
Secondary Targets: Factor XIa (lower specificity).
-
Utility: Research requiring native-sequence mimicry rather than maximal sensitivity; structural specificity studies.
Mechanistic Insight: The Hydrolysis Pathway
The utility of D-Leu-Ser-Thr-Arg-pNA relies on the amidolytic activity of serine proteases. The enzyme recognizes the P4-P1 peptide sequence (Leu-Ser-Thr-Arg), docking the Arginine (P1) into the S1 specificity pocket (Asp189 in chymotrypsin numbering).
The catalytic triad (His57, Asp102, Ser195) executes a nucleophilic attack on the amide bond linking the Arginine to the p-nitroaniline (pNA) chromophore.
Reaction Mechanism Diagram
The following diagram illustrates the specific cleavage event and the release of the chromophore.
Caption: Kinetic mechanism of pNA release by Activated Protein C. The rate-limiting step is typically acylation (
Comparative Kinetic Analysis: LSTR-pNA vs. S-2366
The industry standard for APC testing is S-2366 (L-PyroGlu-Pro-Arg-pNA). While S-2366 is optimized for high sensitivity (high
Kinetic Parameters Table
The values below compare the kinetic performance of the native-sequence substrate against the optimized standard.
| Parameter | Boc-Leu-Ser-Thr-Arg-pNA | S-2366 (Standard) | Interpretation |
| Sequence Origin | Native Protein C Activation Site | Optimized Synthetic | LSTR mimics biology; S-2366 mimics efficiency. |
| Target Enzyme | Activated Protein C (APC) | Activated Protein C (APC) | Both are specific, but S-2366 is more widely used. |
| ~57 s⁻¹ (Bovine APC) | 160 s⁻¹ (Bovine APC) | S-2366 is ~2.8x faster, yielding higher signal intensity. | |
| Specific Activity | 57.3 µmol/min/mg | ~150-160 µmol/min/mg | LSTR-pNA generates less signal per unit enzyme. |
| High µM range (Est. >0.5 mM) | 0.20 mM | S-2366 binds tighter (lower | |
| Selectivity | High for APC vs. Zymogen | Moderate (Cleaved by FXIa, Thrombin) | LSTR-pNA is strictly not cleaved by Zymogen Protein C. |
Key Finding: Researchers should select S-2366 for quantitative assays where sensitivity (Limit of Detection) is paramount. Researchers should select Boc-Leu-Ser-Thr-Arg-pNA for mechanistic studies investigating how mutations in the Protein C activation loop affect cleavage, or when mimicking the exact physiological activation event is required.
Experimental Protocol: Determination of Kinetic Constants
To experimentally verify
Materials
-
Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.1% BSA, pH 8.0 (Calcium is critical for APC structure).
-
Enzyme: Purified Human Activated Protein C (Active-site titrated).
-
Substrate: Boc-Leu-Ser-Thr-Arg-pNA (Stock: 10 mM in DMSO).
Workflow Diagram
Caption: Step-by-step workflow for determining kinetic constants
Step-by-Step Methodology
-
Substrate Preparation: Prepare 6-8 concentrations of Boc-Leu-Ser-Thr-Arg-pNA ranging from
to (Recommended range: 0.1 mM to 2.0 mM). -
Blanking: Include a "Substrate Only" blank for each concentration to correct for spontaneous hydrolysis.
-
Reaction Initiation:
-
Pipette 180 µL of pre-warmed Buffer + Substrate into a 96-well microplate.
-
Add 20 µL of APC enzyme (Final concentration ~5 nM).
-
Mix immediately (orbital shake 3s).
-
-
Data Acquisition: Monitor
continuously for 5 minutes at 37°C. -
Calculation:
-
Determine the slope (mOD/min) for the linear portion of the curve.
-
Convert to velocity (
) using the extinction coefficient of pNA ( , pathlength corrected). -
Fit data to the Michaelis-Menten equation:
-
Calculate
.
-
Conclusion
While S-2366 remains the superior substrate for routine activity monitoring due to its higher turnover number (
References
-
Peptide Institute, Inc. (2025). Boc-Leu-Ser-Thr-Arg-pNA (Code 3125) Product Data. Retrieved from
-
Satou, M., et al. (2011). Identification of activated protein C as a ghrelin endopeptidase in bovine plasma. Journal of Endocrinology, 209(2), 193-201. (Provides specific activity data for Boc-LSTR-pNA). Retrieved from
-
Chromogenix. (2020).[2] S-2366 Product Monograph: Chromogenic Substrate for Activated Protein C. Retrieved from
- Ohno, Y., et al. (1981). A new fluorogenic peptide substrate for vitamin K-dependent blood coagulation factors. Journal of Biochemistry, 90(5), 1387-1395.
Sources
Technical Guide: Specificity and Kinetics of Boc-Leu-Ser-Thr-Arg-pNA (Pefachrome® PCa / S-3125)
Topic: Cross-reactivity of D-Leu-Ser-Thr-Arg-pNA with plasma proteases Content Type: Publish Comparison Guide
Executive Summary
The chromogenic substrate Boc-Leu-Ser-Thr-Arg-pNA (often abbreviated as LSTR-pNA ; commercial designations include Pefachrome® PCa and S-3125 ) is a synthetic peptide designed for the specific quantification of Activated Protein C (APC) . Unlike broad-spectrum serine protease substrates, the LSTR sequence is engineered to mimic the natural cleavage site of Protein C substrates, offering enhanced selectivity.
This guide provides a rigorous technical analysis of its cross-reactivity profile, kinetic performance, and experimental protocols. It contrasts LSTR-pNA with alternative substrates (e.g., S-2366, S-2238) to assist researchers in selecting the optimal tool for hemostasis assays.
Mechanistic Profile & Chemical Logic
1.1 Structural Basis of Specificity
The substrate consists of a peptide moiety (Boc-Leu-Ser-Thr-Arg ) coupled to a chromophore (p-nitroaniline , pNA).
-
P1 Position (Arg): The target for trypsin-like serine proteases (APC, Thrombin, Factor XIa).
-
P2-P4 Sequence (Leu-Ser-Thr): This specific sequence provides the "lock-and-key" fit for the active site of Activated Protein C. The bulky tert-butyloxycarbonyl (Boc) protecting group at the N-terminus prevents degradation by aminopeptidases and enhances affinity for the APC hydrophobic pocket.
Reaction Mechanism:
-
Detection: The release of free pNA is measured spectrophotometrically at 405 nm .[1]
1.2 Pathway Context
The following diagram illustrates where this substrate fits within the Protein C pathway and how it is distinguished from the coagulation cascade.
Figure 1: Mechanism of APC detection using LSTR-pNA. Protac® is used to selectively activate Protein C, while inhibitors can be employed to block Thrombin interference.
Comparative Performance Analysis
2.1 Kinetic Constants
The specificity of LSTR-pNA is defined by its Michaelis constant (
| Parameter | Boc-Leu-Ser-Thr-Arg-pNA (S-3125 / Pefachrome PCa) | PyroGlu-Pro-Arg-pNA (S-2366) | H-D-Phe-Pip-Arg-pNA (S-2238) |
| Primary Target | Activated Protein C (APC) | APC / Factor XIa | Thrombin |
| 0.303 mM [1][2] | 0.20 mM | N/A (Low affinity) | |
| ~25 µmol/mL/min | High | Low | |
| Cross-Reactivity | Thrombin (Moderate), FXIa (Low) | Factor XIa (High) , Thrombin (High) | Thrombin (Very High) |
| Primary Use | Highly specific APC assays | FXIa assays; APC assays | Thrombin generation tests |
Key Insight: While S-2366 is a common alternative, it exhibits significant cross-reactivity with Factor XIa . If your plasma sample contains elevated FXIa or if you are studying the intrinsic pathway, Boc-Leu-Ser-Thr-Arg-pNA is the superior choice for APC specificity.
2.2 Cross-Reactivity Matrix
The following table summarizes the relative hydrolysis rates of LSTR-pNA by various plasma proteases compared to APC (normalized to 100%).
| Enzyme | Relative Activity on LSTR-pNA | Mitigation Strategy |
| Activated Protein C | 100% | N/A (Target) |
| Thrombin (IIa) | ~5 - 15% | Add Hirudin or I-2581 (Thrombin inhibitor) |
| Factor XIa | < 5% | Inherently low; S-2366 is preferred for FXIa |
| Factor Xa | < 1% | Negligible in standard APC conditions |
| Plasmin | < 1% | Negligible |
Experimental Validation Protocols (Self-Validating System)
To ensure data integrity, the following protocol includes intrinsic controls to validate that the signal is derived from APC and not cross-reacting enzymes.
3.1 Reagents Preparation
-
Buffer: 50 mM Tris-Imidazole, 150 mM NaCl, pH 8.4 (Optimal for APC).
-
Substrate Stock: Reconstitute Boc-Leu-Ser-Thr-Arg-pNA to 4 mM in distilled water. Store at 2-8°C in the dark.
-
Activator: Protac® (0.5 U/mL) – Highly specific activator of Protein C from Agkistrodon contortrix venom.
-
Inhibitor (Optional but Recommended): Hirudin (to block Thrombin background).
3.2 Assay Workflow
-
Sample Prep: Dilute citrated plasma 1:10 in Buffer.
-
Activation: Mix 50 µL Plasma + 100 µL Protac® . Incubate for 5 minutes at 37°C .
-
Control Step: Prepare a "No Protac" blank (Plasma + Buffer) to measure background activity (Thrombin/FXa).
-
-
Reaction: Add 200 µL Substrate (4 mM) to the mixture.
-
Measurement: Monitor Absorbance at 405 nm kinetically for 2-5 minutes.
-
Calculation:
is directly proportional to APC activity.
3.3 Specificity Validation Logic
Use this logic flow to troubleshoot and validate your results:
Figure 2: Decision tree for validating APC specificity. High background in the absence of Protac indicates interference from Thrombin or FXa, which must be inhibited.
Troubleshooting & Optimization
-
Interference from Thrombin: If using LSTR-pNA in a system generating massive amounts of Thrombin (e.g., Thrombin Generation Assay), the substrate will be cleaved by Thrombin. In these cases, S-2366 is often used intentionally to measure both, or specific inhibitors must be used. For pure APC measurement, LSTR-pNA is superior due to lower baseline cross-reactivity.
-
Solubility: The hydrophobic "Boc" group can cause precipitation if the buffer ionic strength is too high (>400 mM NaCl). Stick to physiological ionic strength (~150 mM).
-
Storage: The substrate is hygroscopic. Store lyophilized powder at 2-8°C. Once reconstituted, it is stable for ~1 month at -20°C. Do not refreeze repeatedly.
References
-
Pentapharm/DSM. (n.d.). Pefachrome® PCa (Code 089-02) Product Data Sheet. Retrieved from
-
Peptide Institute. (n.d.). Boc-Leu-Ser-Thr-Arg-pNA (Code 3125) Specifications. Retrieved from
-
Chromogenix. (n.d.). Chromogenic Substrates: S-2366 and S-2238 Technical Inserts. Retrieved from
- Stocker, K., et al. (1988). Practical application of the protein C activator Protac® from Agkistrodon contortrix venom.
- Takahashi, H., et al. (1988). Fast functional assay of protein C in whole plasma using a snake venom activator. Clinica Chimica Acta, 175, 217-222.
Sources
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